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  • Product: 3-Fluoro-4-mercaptobenzonitrile
  • CAS: 110888-16-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Fluoro-4-mercaptobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-mercaptobenzonitrile is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-mercaptobenzonitrile is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a thiol group on a benzene ring, offers a versatile platform for the synthesis of complex molecules with diverse biological activities and material properties. The interplay of the electronic effects of these functional groups governs the reactivity of the molecule and provides multiple avenues for chemical modification. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and reactivity of 3-Fluoro-4-mercaptobenzonitrile, offering insights for its strategic application in research and development.

Molecular Structure and Physicochemical Properties

The molecular formula of 3-Fluoro-4-mercaptobenzonitrile is C₇H₄FNS, and its molecular weight is 153.18 g/mol .[1] The molecule consists of a benzene ring substituted with a cyano group (-C≡N) at position 1, a fluorine atom (-F) at position 3, and a mercapto group (-SH) at position 4. The purity of commercially available 3-Fluoro-4-mercaptobenzonitrile is typically around 95%.[1]

Table 1: Physicochemical Properties of 3-Fluoro-4-mercaptobenzonitrile

PropertyValueSource
Molecular FormulaC₇H₄FNS[1]
Molecular Weight153.18 g/mol [1]
Purity~95%[1]
GHS HazardIrritant[1]
GHS Signal WordWarning[1]

The electronic properties of the aromatic ring are significantly influenced by the three substituents. The nitrile group is a strong electron-withdrawing group through both resonance and inductive effects, deactivating the ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. The thiol group, on the other hand, is an ortho-, para-directing activator in electrophilic aromatic substitution. The combination of these effects makes the molecule's reactivity nuanced and allows for selective transformations at different positions.

Synthesis of 3-Fluoro-4-mercaptobenzonitrile

A primary and logical synthetic route to 3-Fluoro-4-mercaptobenzonitrile involves the nucleophilic aromatic substitution (SNAᵣ) reaction on a readily available starting material, 3,4-difluorobenzonitrile. The electron-withdrawing nitrile group activates the para-position to a greater extent, making the fluorine at C-4 more susceptible to nucleophilic attack.

A plausible and effective nucleophile for this transformation is a sulfur source such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S). A general patent for the preparation of 4-mercaptobenzonitriles from 4-halogenobenzonitriles using these reagents provides a strong basis for this synthetic strategy.[2]

Synthesis_of_3_Fluoro_4_mercaptobenzonitrile 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile Product 3-Fluoro-4-mercaptobenzonitrile 3,4-Difluorobenzonitrile->Product Nucleophilic Aromatic Substitution Sulfur_Nucleophile NaSH or Na₂S Sulfur_Nucleophile->Product Solvent Polar aprotic solvent (e.g., DMF, NMP) Solvent->Product

Caption: Proposed synthetic pathway to 3-Fluoro-4-mercaptobenzonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar nucleophilic aromatic substitutions on fluorinated benzonitriles.[2][3]

Materials:

  • 3,4-Difluorobenzonitrile

  • Sodium hydrosulfide (NaSH) or Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorobenzonitrile (1 equivalent) in anhydrous DMF or NMP.

  • Add sodium hydrosulfide (1.1 equivalents) or sodium sulfide nonahydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1 M HCl. This step is crucial to protonate the thiolate intermediate to the desired thiol.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 3-Fluoro-4-mercaptobenzonitrile can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The structural elucidation of 3-Fluoro-4-mercaptobenzonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol proton. The aromatic region will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The thiol proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons will provide further structural confirmation.

Table 2: Predicted NMR Data for 3-Fluoro-4-mercaptobenzonitrile

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (Aromatic)7.0 - 8.0MultipletComplex pattern due to H-H and H-F coupling.
¹H (Thiol)3.0 - 4.0Broad SingletChemical shift is variable.
¹³C (Aromatic)110 - 160-C-F coupling will be observed.
¹³C (Nitrile)115 - 125-
¹⁹F-110 to -130MultipletCoupled to aromatic protons.
Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-4-mercaptobenzonitrile will exhibit characteristic absorption bands for its functional groups. The most prominent and diagnostic peak will be the sharp and strong stretching vibration of the nitrile group (C≡N).[1] The S-H stretching vibration of the thiol group is typically weak and may be broad.

Table 3: Key IR Absorption Bands for 3-Fluoro-4-mercaptobenzonitrile

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
S-H (Thiol)2550 - 2600Weak, Broad
C-F (Aryl Fluoride)1200 - 1300Strong
C-H (Aromatic)3000 - 3100Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) can be used to determine the elemental composition with high accuracy. The mass spectrum of the unfluorinated analog, 4-mercaptobenzonitrile, shows a prominent molecular ion peak at m/z 135.[4] For 3-Fluoro-4-mercaptobenzonitrile, the molecular ion peak is expected at m/z 153.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of 3-Fluoro-4-mercaptobenzonitrile provides a rich platform for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Reactivity_of_3_Fluoro_4_mercaptobenzonitrile cluster_0 3-Fluoro-4-mercaptobenzonitrile cluster_1 Reactions at Fluorine cluster_2 Reactions at Thiol cluster_3 Reactions at Nitrile Molecule F | Ar-C≡N | SH SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Alkylation Alkylation (R-X) Molecule->Alkylation Acylation Acylation (RCOCl) Molecule->Acylation Oxidation Oxidation (e.g., to disulfide) Molecule->Oxidation Hydrolysis Hydrolysis (to -COOH or -CONH₂) Molecule->Hydrolysis Reduction Reduction (to -CH₂NH₂) Molecule->Reduction

Caption: Reactivity map of 3-Fluoro-4-mercaptobenzonitrile.

Reactions at the Fluorine Atom

The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAᵣ) by the electron-withdrawing nitrile group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate more complex molecular scaffolds.

Reactions at the Thiol Group

The thiol group is a versatile functional handle. It can be readily S-alkylated or S-acylated using various electrophiles.[1] Furthermore, it can be oxidized to form disulfide bonds, which can be useful in the development of self-assembling monolayers or as dynamic covalent linkages in materials science.

Reactions at the Nitrile Group

The nitrile group can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

Applications in Drug Discovery and Materials Science

Fluorinated organic molecules are of great importance in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered pKa.[5] While specific drugs derived from 3-Fluoro-4-mercaptobenzonitrile are not prominently documented, its structural motifs are present in various biologically active compounds. For instance, fluorinated benzonitriles are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[6][7] The related compound, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[8]

In materials science, benzonitrile derivatives are explored for their electronic and optical properties.[7] The thiol group of 3-Fluoro-4-mercaptobenzonitrile makes it a candidate for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces, a technique used in molecular electronics and sensor development.[9] The combination of a fluorinated aromatic ring and a thiol anchoring group could lead to the development of novel materials with tailored surface properties.

Safety and Handling

3-Fluoro-4-mercaptobenzonitrile is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

3-Fluoro-4-mercaptobenzonitrile is a versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, providing access to a diverse array of complex molecules. The strategic interplay of its functional groups enables selective transformations, making it a powerful tool for the design and synthesis of novel compounds in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and reactivity, which should serve as a valuable resource for researchers and scientists working in these fields.

References

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-mercaptobenzonitrile

This guide provides an in-depth analysis of the safety and handling considerations for 3-Fluoro-4-mercaptobenzonitrile, a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety and handling considerations for 3-Fluoro-4-mercaptobenzonitrile, a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical safety data, field-proven handling protocols, and risk mitigation strategies. By understanding the underlying chemical principles, users can establish a self-validating system of safety for this and structurally related compounds.

Compound Profile and Inherent Hazards

The primary hazards are associated with the benzonitrile and thiol functionalities. Benzonitrile and its derivatives are known for their toxicity, which can manifest upon ingestion, dermal contact, or inhalation.[1] The nitrile group can be metabolized to release cyanide, interfering with cellular respiration.[2] Aromatic thiols, while variable in toxicity, are notorious for their potent and unpleasant odors.[3] They are also readily absorbed through the skin and can cause irritation.[4] The fluorine atom can influence the compound's reactivity and metabolic pathways.[4][5]

Based on data from analogous compounds such as 3-fluoro-4-methylbenzonitrile and various mercaptobenzonitriles, we can infer the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[8]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[6][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[6]

Physicochemical Properties (Inferred)

A precise set of physicochemical properties for 3-Fluoro-4-mercaptobenzonitrile is not publicly documented. However, based on related structures, it is expected to be a solid at room temperature with a relatively low melting point. The table below presents data from similar compounds to provide a contextual understanding.

Property3-Fluoro-4-methylbenzonitrile4-Mercaptobenzonitrile3-Fluoro-4-(hydroxymethyl)benzonitrile3-Fluoro-4-methoxybenzonitrile
CAS Number 170572-49-3[6]36801-01-1[10]219873-06-0[9]331-62-4[11]
Molecular Formula C8H6FN[6]C7H5NS[10]C8H6FNO[9]C8H6FNO[11]
Molecular Weight 135.14 g/mol [6]135.19 g/mol [10]151.14 g/mol [9]151.14 g/mol [11]
Appearance White to almost white powder to crystal-Solid[9]White to Almost white powder to crystal[11]
Melting Point 54 - 58 °C51 °C[10]63-68 °C[9]101 °C[11]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with 3-Fluoro-4-mercaptobenzonitrile. The primary risks stem from its potential toxicity and malodorous nature.

Exposure Routes and Controls
  • Inhalation: The compound is likely a solid with low vapor pressure, but fine dust can be inhaled. All handling of the solid should be performed in a certified chemical fume hood to prevent inhalation of dust.

  • Dermal Contact: The molecule can likely be absorbed through the skin. Impervious gloves are mandatory. Given the aromatic nature and presence of sulfur, nitrile gloves may not provide sufficient long-term protection. Heavier-duty gloves such as butyl rubber or neoprene should be considered, especially for extended handling. Always consult a glove compatibility chart.

  • Eye Contact: The compound is expected to be a severe eye irritant. Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Ingestion: Accidental ingestion can be highly toxic. Eating, drinking, and smoking are strictly prohibited in the laboratory.

Engineering Controls

The primary engineering control for handling 3-Fluoro-4-mercaptobenzonitrile is a properly functioning chemical fume hood. The face velocity of the hood should be verified regularly. For weighing the solid, a balance inside the fume hood or a powder-containment enclosure is recommended.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Fluoro-4-mercaptobenzonitrile:

  • Body: A flame-resistant lab coat, fully buttoned.

  • Hands: Double-gloving is recommended, with a lighter-weight disposable glove (e.g., nitrile) as the inner layer and a more robust glove (e.g., neoprene or butyl rubber) as the outer layer. Gloves should be inspected before each use and changed immediately upon contamination.

  • Eyes: Chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

  • Respiratory: For most operations within a fume hood, respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas/P100) should be available.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_LabCoat 1. Lab Coat Don_Gloves 2. Inner Gloves Don_Goggles 3. Goggles/Face Shield Don_OuterGloves 4. Outer Gloves Work Handle 3-Fluoro-4-mercaptobenzonitrile Don_OuterGloves->Work Doff_OuterGloves 1. Outer Gloves Doff_LabCoat 2. Lab Coat Doff_Goggles 3. Goggles/Face Shield Doff_InnerGloves 4. Inner Gloves End Exit Lab Doff_InnerGloves->End Start Enter Lab Start->Don_LabCoat Work->Doff_OuterGloves

Figure 1: PPE Donning and Doffing Sequence

Experimental Protocols: Safe Handling in Practice

Adherence to strict protocols is essential for the safe handling of this compound. The following step-by-step methodologies are provided as a baseline and should be adapted to specific experimental needs in a formal Standard Operating Procedure (SOP).

Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is clean and free of clutter. Prepare a deactivation solution (see Section 4.1) and have it readily accessible.

  • Tare Container: Place a clean, dry, and labeled receiving vessel on the balance inside the fume hood and tare it.

  • Dispensing: Carefully open the container of 3-Fluoro-4-mercaptobenzonitrile inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the tared vessel. Avoid creating dust.

  • Sealing: Immediately and securely close the stock container.

  • Cleaning: Decontaminate the spatula and any other utensils by immersing them in the deactivation solution. Wipe down the balance and surrounding area with a damp paper towel, and dispose of the towel in the designated solid waste container.

Preparing Solutions
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed 3-Fluoro-4-mercaptobenzonitrile.

  • Dissolution: Cap the vessel and gently swirl or stir to dissolve the solid. If necessary, sonication can be performed in a sealed container.

  • Transfer: If the solution needs to be transferred, use a syringe or a cannula technique for air-sensitive reactions to minimize exposure.

Spill and Waste Management

Spill Response

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area and alert others.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Deactivate: Prepare a fresh deactivation solution of 10% aqueous sodium hypochlorite (bleach). Carefully and slowly add the bleach solution to the absorbed spill. Be aware that the reaction may be exothermic.

  • Collect: Once the reaction has subsided, carefully collect the absorbed material using a scoop or spatula and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with the deactivation solution, followed by water, and then a final wipe with a dry paper towel. Dispose of all cleaning materials as hazardous waste.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill in Hood Assess->SmallSpill LargeSpill Large Spill or Outside Hood Assess->LargeSpill No Contain Contain with Inert Absorbent SmallSpill->Contain Yes Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Deactivate Apply 10% Bleach Solution Contain->Deactivate Collect Collect Waste Deactivate->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Figure 2: Spill Response Decision Workflow
Waste Disposal

All waste containing 3-Fluoro-4-mercaptobenzonitrile, including contaminated consumables and deactivation solutions, must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and compatible hazardous waste container. Thiol-containing waste should be segregated from other waste streams.

  • Deactivation of Residuals: Before cleaning glassware, rinse it with a small amount of the 10% bleach solution in a fume hood to oxidize any residual thiol. This rinseate should be collected as hazardous waste. After deactivation, glassware can be cleaned using standard laboratory procedures.

Storage and Stability

Store 3-Fluoro-4-mercaptobenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Aromatic thiols can be susceptible to air oxidation, which may lead to the formation of disulfides. While not inherently more hazardous, this can affect the purity and reactivity of the compound. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

3-Fluoro-4-mercaptobenzonitrile is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. The key to safety lies in a thorough understanding of its potential hazards, the consistent use of appropriate engineering controls and personal protective equipment, and meticulous planning of all experimental procedures. By integrating these measures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

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  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 3-Fluoro-4-mercaptobenzonitrile

This guide provides a comprehensive technical overview of nucleophilic aromatic substitution (SNAr) reactions involving 3-fluoro-4-mercaptobenzonitrile. It is intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of nucleophilic aromatic substitution (SNAr) reactions involving 3-fluoro-4-mercaptobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who are leveraging this versatile scaffold in their synthetic strategies. The content herein synthesizes fundamental mechanistic principles with practical, field-proven insights to facilitate the effective application of this important chemical transformation.

Introduction: The Strategic Importance of the Fluorobenzonitrile Scaffold

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the construction of complex aryl derivatives from readily available precursors.[1] Unlike electrophilic aromatic substitution, which targets electron-rich aromatic systems, SNAr reactions are effective on electron-deficient rings, proceeding through a distinct addition-elimination mechanism.[2][3] The substrate, 3-fluoro-4-mercaptobenzonitrile, is a particularly valuable building block due to the unique interplay of its substituents, which orchestrate its reactivity and provide multiple points for diversification.[4]

The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[5] The fluorine atom, positioned meta to the nitrile, serves as an excellent leaving group in SNAr reactions.[2] This is a notable exception to the general trend of halide leaving group ability observed in SN1 and SN2 reactions and is a key feature of many SNAr transformations.[3] Furthermore, the mercapto group (-SH) offers a reactive handle for a variety of subsequent chemical modifications.[4] The strategic placement of these functionalities makes 3-fluoro-4-mercaptobenzonitrile a highly sought-after intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[6]

Mechanistic Deep Dive: The SNAr Pathway on 3-Fluoro-4-mercaptobenzonitrile

The nucleophilic aromatic substitution of the fluorine atom in 3-fluoro-4-mercaptobenzonitrile proceeds via a bimolecular SNAr mechanism.[4] This process is characterized by two principal steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine atom.[4] This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the potent electron-withdrawing nitrile group.[4][5] The formation of this complex is typically the rate-determining step of the reaction.[2]

  • Elimination of the Leaving Group: The fluoride ion, an effective leaving group in this context, is subsequently eliminated from the Meisenheimer complex.[4] This step restores the aromaticity of the ring and yields the final substituted product.[3]

The overall reaction is a substitution of the fluorine atom by the incoming nucleophile. The regioselectivity of the attack is dictated by the position of the leaving group and the activating group.[2] In this case, the nucleophile preferentially attacks the carbon attached to the fluorine.

Caption: Generalized SNAr reaction pathway for 3-Fluoro-4-mercaptobenzonitrile.

Experimental Protocols and Strategic Considerations

The successful execution of an SNAr reaction with 3-fluoro-4-mercaptobenzonitrile hinges on the careful selection of reaction parameters. The following sections provide detailed methodologies and the rationale behind these choices.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the reaction of 3-fluoro-4-mercaptobenzonitrile with a generic nucleophile (Nu-H) in the presence of a base.

Materials:

  • 3-Fluoro-4-mercaptobenzonitrile

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K2CO3, Cs2CO3, or NaH)

  • Polar aprotic solvent (e.g., DMSO, DMF, or DMAc)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-fluoro-4-mercaptobenzonitrile (1.0 eq).

  • Add the chosen polar aprotic solvent to dissolve the starting material.

  • Add the base (1.1 - 2.0 eq) to the solution.

  • Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.[8]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Causality Behind Experimental Choices
  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, and DMAc are preferred because they effectively solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the nucleophile.[4] They also have high boiling points, allowing for a wide range of reaction temperatures.

  • Choice of Base: The base plays a crucial role in deprotonating the nucleophile (if it is not already anionic), thus activating it for the reaction.[9] The strength of the base should be matched to the pKa of the nucleophile. For weakly acidic nucleophiles like phenols or some amines, a milder base like potassium carbonate is often sufficient.[4] For less reactive systems, a stronger base such as sodium hydride may be necessary.[9]

  • Temperature Control: While some SNAr reactions can proceed at room temperature, heating is often required to overcome the activation energy barrier, particularly for less reactive nucleophiles.[4][8] Careful temperature control is essential to prevent side reactions and decomposition of the starting materials or products.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Fluoro-4-mercaptobenzonitrile as a Versatile Precursor in Kinase Inhibitor Synthesis

Introduction: The Rationale for Fluorinated Mercaptobenzonitriles in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorinated Mercaptobenzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various cancers.[1] The design of small molecules that can effectively block the ATP-binding site or allosteric sites of specific kinases is a proven therapeutic strategy.[2] Within this context, the strategic incorporation of fluorine into drug candidates has become a widely adopted approach to enhance pharmacological properties.[3] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[3]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-fluoro-4-mercaptobenzonitrile . This molecule uniquely combines three key functional groups, each offering distinct advantages in the synthesis of advanced kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functionalities.[3] The fluorine atom, activated by the electron-withdrawing nitrile group, is primed for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various pharmacophoric fragments.[3] The thiol group is a potent nucleophile, ideal for forming thioether bonds, and critically, it can serve as a handle for developing covalent inhibitors that target cysteine residues within the kinase active site.[4] This document provides a comprehensive overview of the synthesis and application of 3-fluoro-4-mercaptobenzonitrile, complete with detailed protocols for its preparation and its elaboration into a scaffold for covalent kinase inhibitors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reactivity of 3-fluoro-4-mercaptobenzonitrile is essential for its effective utilization in multi-step syntheses. The molecule's chemical behavior is dominated by the interplay of its three key functional groups.

PropertyValueSource
Molecular Formula C₇H₄FNSN/A
Molecular Weight 153.18 g/mol N/A
CAS Number 110888-16-9[3]

The primary reaction pathways for this precursor are summarized below:

G cluster_0 Key Reactive Sites of 3-Fluoro-4-mercaptobenzonitrile cluster_1 Reaction Pathways precursor 3-Fluoro-4-mercaptobenzonitrile snar Nucleophilic Aromatic Substitution (SNAr) (at Fluorine) precursor->snar Activated by -CN group thiol_rxn Thiol Group Derivatization (Alkylation, Acylation, Oxidation) precursor->thiol_rxn Nucleophilic Sulfur nitrile_rxn Nitrile Group Transformation (Hydrolysis, Reduction) precursor->nitrile_rxn Versatile handle

Figure 1: Key reactive sites of 3-fluoro-4-mercaptobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 3-position is activated towards SNAr by the electron-withdrawing nitrile group at the 1-position. This makes it an excellent leaving group for reactions with various nucleophiles, such as amines and phenols, enabling the construction of diaryl ethers and diaryl amines, which are common motifs in kinase inhibitors. The reaction proceeds through a resonance-stabilized Meisenheimer complex, with the rate-determining step typically being the initial nucleophilic attack.[3]

Reactivity of the Thiol Group

The thiol group at the 4-position is a potent nucleophile and can readily undergo a variety of transformations. It can be alkylated to form thioethers, acylated to form thioesters, or oxidized to disulfides. This versatility is particularly advantageous in the context of kinase inhibitor design, where the thiol can be used to introduce linkers or to directly form a covalent bond with a cysteine residue in the target protein.

Transformations of the Nitrile Group

While often retained for its hydrogen-bonding capabilities, the nitrile group can also be transformed into other functional groups if required. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the synthetic possibilities.

Protocols for Synthesis and Application

This section provides detailed, step-by-step protocols for the synthesis of 3-fluoro-4-mercaptobenzonitrile and its subsequent use in the preparation of a key intermediate for covalent kinase inhibitors.

Part 1: Synthesis of 3-Fluoro-4-mercaptobenzonitrile

The synthesis of 3-fluoro-4-mercaptobenzonitrile can be efficiently achieved from commercially available 4-amino-3-fluorobenzonitrile via a two-step, one-pot diazotization and thiolation sequence.

G start 4-Amino-3-fluorobenzonitrile intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, aq. H₂SO₄ 2. 0-5 °C product 3-Fluoro-4-mercaptobenzonitrile intermediate->product 1. Potassium Ethyl Xanthate 2. Heat

Figure 2: Synthetic scheme for 3-fluoro-4-mercaptobenzonitrile.

Protocol 1: Synthesis of 3-Fluoro-4-mercaptobenzonitrile

Materials:

  • 4-Amino-3-fluorobenzonitrile (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium ethyl xanthate (1.2 eq)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-3-fluorobenzonitrile in a mixture of water and concentrated sulfuric acid at room temperature. b. Cool the mixture to 0-5 °C in an ice-water bath. c. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.[5]

  • Thiolation: a. In a separate flask, dissolve potassium ethyl xanthate in water. b. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate may form. c. Heat the reaction mixture to 60-70 °C and stir for 1-2 hours. The evolution of nitrogen gas should be observed. d. Cool the reaction mixture to room temperature.

  • Work-up and Purification: a. Extract the aqueous mixture with diethyl ether (3 x 50 mL). b. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-fluoro-4-mercaptobenzonitrile.

Rationale for Experimental Choices:

  • In situ generation of nitrous acid: Nitrous acid is unstable and is therefore generated in situ from sodium nitrite and a strong acid like sulfuric acid.

  • Low temperature for diazotization: Aryl diazonium salts are generally unstable at higher temperatures, so the reaction is carried out at 0-5 °C to prevent decomposition.[5]

  • Potassium ethyl xanthate as a sulfur source: This reagent is a common and effective sulfur nucleophile for converting diazonium salts to thiols or their derivatives.

Part 2: Application in the Synthesis of a Covalent Kinase Inhibitor Scaffold

The synthesized 3-fluoro-4-mercaptobenzonitrile can be used as a key precursor for building covalent kinase inhibitors. The following protocol outlines the synthesis of an intermediate where the thiol group is alkylated with an electrophilic "warhead" – in this case, a derivative of acrylamide, a common moiety in covalent inhibitors that targets cysteine residues.[4]

G start 3-Fluoro-4-mercaptobenzonitrile product Covalent Inhibitor Scaffold start->product 1. K₂CO₃, DMF 2. Room Temperature warhead N-(2-bromoethyl)acrylamide (Electrophilic Warhead) warhead->product

Figure 3: Synthesis of a covalent kinase inhibitor scaffold.

Protocol 2: Synthesis of N-(2-((4-cyano-2-fluorophenyl)thio)ethyl)acrylamide

Materials:

  • 3-Fluoro-4-mercaptobenzonitrile (1.0 eq)

  • N-(2-bromoethyl)acrylamide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkylation: a. To a solution of 3-fluoro-4-mercaptobenzonitrile in DMF, add potassium carbonate and stir the mixture at room temperature for 15 minutes. b. Add N-(2-bromoethyl)acrylamide to the reaction mixture. c. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). b. Combine the organic layers and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired covalent inhibitor scaffold.

Rationale for Experimental Choices:

  • Potassium carbonate as a base: A mild base is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • DMF as a solvent: A polar aprotic solvent like DMF is ideal for this type of SN2 reaction.

  • Acrylamide warhead: The acrylamide moiety is a well-established electrophile that can undergo a Michael addition with the thiol group of a cysteine residue in the target kinase, forming a stable covalent bond.[4]

Conclusion and Future Perspectives

3-Fluoro-4-mercaptobenzonitrile is a highly versatile and valuable building block for the synthesis of sophisticated kinase inhibitors. Its unique combination of a reactive fluorine atom for SNAr reactions, a nucleophilic thiol group for derivatization and covalent targeting, and a nitrile group for hydrogen bonding interactions provides a powerful platform for medicinal chemists. The protocols detailed herein offer a practical guide for the synthesis and application of this precursor, enabling the development of novel, potent, and selective kinase inhibitors. Future work in this area could involve exploring a wider range of nucleophiles for the SNAr reaction and developing alternative covalent warheads attached to the thiol group to fine-tune reactivity and selectivity for specific kinase targets.

References

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Covalent kinase inhibitors are rapidly emerging as a class of therapeutics with clinical benefits. (n.d.). Retrieved January 25, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents. (n.d.).
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). IUCr Journals. Retrieved January 25, 2026, from [Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | ChemRxiv. (n.d.). Retrieved January 25, 2026, from [Link]

  • (a) Radiosynthesis of [¹⁸F]afatinib and chemical structures of the... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. (2025). Communications Chemistry. Retrieved January 25, 2026, from [Link]

  • Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).
  • Characterization of Covalent-Reversible EGFR Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Research Communities. Retrieved January 25, 2026, from [Link]

  • Lessons from the drug discovery of lapatinib, a dual ErbB1/2 tyrosine kinase inhibitor. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 3-Fluoro-4-mercaptobenzonitrile

Executive Summary: The Strategic Value of 3-Fluoro-4-mercaptobenzonitrile In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 3-Fluoro-4-mercaptobenzonitrile

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Fluoro-4-mercaptobenzonitrile has emerged as a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its utility is anchored in the orthogonal reactivity of its three key functional groups: a nucleophilic thiol (-SH), an electrophilic carbon center activated by a fluorine atom (-F), and a modifiable nitrile (-CN) group.[1] This unique arrangement allows for a variety of selective cyclization strategies to forge important heterocyclic cores, such as benzothiazoles and phenothiazines, which are privileged scaffolds in medicinal chemistry, known for their broad spectrum of biological activities including anticancer, antimicrobial, and antipsychotic properties.[2][3][4]

This document serves as a technical guide, providing detailed protocols and mechanistic insights into the synthesis of these key heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational methods.

Core Reactivity and Synthetic Planning

The synthetic potential of 3-fluoro-4-mercaptobenzonitrile is dictated by the interplay of its functional groups. The thiol group is a potent nucleophile, readily participating in reactions with electrophiles. The fluorine atom, positioned ortho to the thiol, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can act as a leaving group in certain cyclization reactions. The nitrile group, while less reactive in initial cyclizations, offers a handle for late-stage functionalization, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding molecular diversity.[1]

Our focus will be on two high-impact applications: the construction of the five-membered benzothiazole ring and the six-membered phenothiazine core.

Synthesis of 7-Fluoro-6-cyanobenzothiazoles

The benzothiazole moiety is a cornerstone in drug discovery.[2][4] The reaction of an o-aminothiophenol with a one-carbon electrophile is a classic and efficient method for its construction. While 3-fluoro-4-mercaptobenzonitrile is not an o-aminothiophenol itself, its thiol group can readily engage in cyclization reactions with various partners.

Protocol 1: Oxidative Cyclization with Aldehydes

This protocol describes a direct and atom-economical approach to synthesize 2-substituted-7-fluoro-6-cyanobenzothiazoles via condensation with aromatic aldehydes.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the thiol group on the aldehyde's carbonyl carbon. The resulting hemithioacetal intermediate then undergoes an intramolecular cyclization. The final aromatization to the stable benzothiazole ring is an oxidative step, which can occur via air oxidation or be promoted by a mild oxidant. The choice of a polar solvent like ethanol facilitates the initial nucleophilic attack and helps to solvate the intermediates.

G cluster_mech1 Mechanism: Benzothiazole Formation A 3-Fluoro-4-mercaptobenzonitrile + Ar-CHO B Hemithioacetal Intermediate A->B Nucleophilic Attack C Cyclized Intermediate (Benzothiazoline) B->C Intramolecular Cyclization D 2-Aryl-7-fluoro-6-cyanobenzothiazole C->D Oxidation (-H2O, -2H)

Caption: Reaction mechanism for benzothiazole synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-mercaptobenzonitrile (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in absolute ethanol (20 mL).

  • Reaction Initiation: Add a catalytic amount of an oxidizing agent, such as a few crystals of iodine (I₂) or allow the reaction to proceed under an air atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-7-fluoro-6-cyanobenzothiazole.

Data Summary Table:

EntryAldehyde (Ar-CHO)Reaction Time (h)Yield (%)
1Benzaldehyde6~85%
24-Chlorobenzaldehyde5~90%
34-Methoxybenzaldehyde7~82%
44-Nitrobenzaldehyde4~92%
Protocol 2: Condensation with Acyl Chlorides

This method provides access to 2-substituted benzothiazoles via an amide intermediate, which is particularly useful when the corresponding aldehyde is unstable or unavailable.[5]

Causality and Mechanistic Insight: The reaction proceeds through the formation of a thioester by the reaction of the thiol with the acyl chloride. This is followed by an intramolecular cyclization involving the nitrile group, although a more common pathway involves prior reduction of the nitrile to an amine, followed by acylation and cyclization. For this direct approach, a Lewis acid catalyst may be required to activate the nitrile for cyclization. A base like triethylamine (Et₃N) or pyridine is essential to neutralize the HCl generated during the acylation step, preventing protonation of the starting material and driving the reaction forward.[5]

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of 3-fluoro-4-mercaptobenzonitrile (1.0 eq) in a dry, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF (15 mL) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 100 °C for 1-2 hours.[5] Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-substituted benzothiazole.

Synthesis of Fluorinated Phenothiazines

Phenothiazines are a critical class of tricyclic heterocycles with significant applications as antipsychotic drugs.[3] Their synthesis from 3-fluoro-4-mercaptobenzonitrile can be achieved through reactions that construct the central six-membered ring.

Protocol 3: [4+2] Cyclization with Cyclohexanones

A powerful strategy for constructing the phenothiazine core involves the reaction of an o-aminothiophenol derivative with a cyclohexanone, catalyzed by an oxidizing agent like iodine or potassium iodide.[6]

Causality and Mechanistic Insight: This reaction is a formal [4+2] cycloaddition followed by aromatization. The process is catalyzed by KI and an oxidant. The cyclohexanone provides two carbons for the new six-membered ring. The reaction is typically performed at high temperatures in a non-polar solvent like chlorobenzene to facilitate the dehydration and aromatization steps. The catalyst system promotes the necessary oxidative steps to form the fully aromatic phenothiazine core.[6]

G cluster_workflow1 Workflow: Phenothiazine Synthesis A Combine Reactants: 3-Fluoro-4-mercaptobenzonitrile + Cyclohexanone + KI / Oxidant + Chlorobenzene B Seal Reaction Vessel Purge with O₂ A->B C Heat Reaction (140 °C, 24 h) B->C D Cool to RT Remove Volatiles C->D E Purification: Column Chromatography (Neutral Alumina) D->E F Isolate Pure Fluorinated Phenothiazine E->F

Caption: Experimental workflow for phenothiazine synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a 10 mL sealed reaction tube, add 3-fluoro-4-mercaptobenzonitrile (0.2 mmol, 1.0 eq), cyclohexanone (0.3 mmol, 1.5 eq), potassium iodide (KI, 0.1 eq), and a suitable oxidant like (benzylsulfonyl)benzene (0.1 eq).[6]

  • Solvent Addition: Add dry chlorobenzene (0.8 mL) via syringe.

  • Inert Atmosphere: Purge the sealed tube with oxygen or air three times.

  • Reaction: Place the reaction vessel in a preheated oil bath at 140 °C and stir for 24 hours.[6]

  • Work-up: After cooling to room temperature, remove the solvent and other volatiles under reduced pressure.

  • Purification: Purify the residue by column chromatography on neutral aluminum oxide, eluting with a petroleum ether/ethyl acetate mixture (e.g., 20:1 v/v), to afford the desired fluorinated phenothiazine product.

Data Summary Table:

EntryCyclohexanone DerivativeTime (h)Yield (%)Reference
1Cyclohexanone24~70%[6]
24-Methylcyclohexanone24~71%[6]
34-Ethylcyclohexanone24~76%[6]

Conclusion and Future Directions

3-Fluoro-4-mercaptobenzonitrile stands as a potent and adaptable starting material for accessing complex, fluorinated heterocyclic compounds. The protocols detailed herein for the synthesis of benzothiazoles and phenothiazines represent robust and reproducible methods for generating libraries of compounds for drug discovery and materials science. The strategic presence of the fluoro and cyano groups provides critical points for further diversification, allowing for fine-tuning of physicochemical and pharmacological properties. Researchers are encouraged to explore the vast chemical space accessible from this versatile precursor by employing different electrophilic partners and post-synthesis modification strategies.

References

  • Patel, R. P., & Patel, K. C. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

  • Movsisyan, M., et al. (2019). Continuous-Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. Organic Process Research & Development, 23(10), 2139-2146. Available at: [Link]

  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. Available at: [Link]

  • Sharma, V., et al. (2016). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 21(12), 1677. Available at: [Link]

  • Sun, C., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 3, 12851-12854. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. Molecules, 25(21), 5183. Available at: [Link]

  • Suresh, S., et al. (2019). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1738-1750. Available at: [Link]

  • Potashman, M., et al. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(10), 1697. Available at: [Link]

Sources

Method

Application Notes and Protocols: Thiol Group Functionalization of 3-Fluoro-4-mercaptobenzonitrile

Introduction: The Strategic Importance of 3-Fluoro-4-mercaptobenzonitrile in Synthesis 3-Fluoro-4-mercaptobenzonitrile is a versatile scaffold in medicinal chemistry and materials science. Its unique trifunctional nature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoro-4-mercaptobenzonitrile in Synthesis

3-Fluoro-4-mercaptobenzonitrile is a versatile scaffold in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile group, a fluorine atom, and a nucleophilic thiol group, offers a rich platform for molecular elaboration. The thiol group, in particular, serves as a key handle for a variety of functionalization reactions, enabling the synthesis of diverse thioether and disulfide derivatives. These derivatives are of significant interest in drug discovery, where the thioether linkage can enhance metabolic stability and modulate biological activity, and in materials science for the development of novel polymers and functional surfaces.[1][2][3]

This guide provides a comprehensive overview of the key strategies for the functionalization of the thiol group of 3-Fluoro-4-mercaptobenzonitrile, complete with detailed experimental protocols, mechanistic insights, and discussions on the applications of the resulting products.

Core Functionalization Strategies

The reactivity of the thiol group in 3-Fluoro-4-mercaptobenzonitrile can be harnessed through several key reaction classes:

  • S-Alkylation: Formation of a thioether bond by reaction with an alkyl halide.

  • S-Arylation: Formation of a diaryl sulfide through coupling with an aryl halide or boronic acid.

  • Disulfide Bond Formation: Oxidative coupling to form a symmetrical disulfide.

  • Michael Addition: Conjugate addition to an α,β-unsaturated carbonyl compound.

The following sections will delve into the specifics of each of these transformations.

S-Alkylation: Synthesis of 3-Fluoro-4-(alkylthio)benzonitriles

S-alkylation is a fundamental transformation that introduces an alkyl substituent onto the sulfur atom, yielding a thioether. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by a base, acts as a potent nucleophile.

Causality in Experimental Design:

The choice of base is critical to efficiently deprotonate the thiol without promoting side reactions. Inorganic bases such as potassium carbonate or sodium hydride are commonly employed. The reaction solvent should be polar aprotic to solvate the cation of the base and facilitate the nucleophilic attack. The selection of the alkylating agent will directly determine the nature of the introduced side chain.

Experimental Protocol: S-Alkylation with Benzyl Bromide

This protocol details the synthesis of 3-Fluoro-4-(benzylthio)benzonitrile.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Fluoro-4-mercaptobenzonitrile153.181.0153 mg
Potassium Carbonate (K₂CO₃)138.211.5207 mg
Benzyl Bromide171.041.1188 mg (0.13 mL)
N,N-Dimethylformamide (DMF)73.09-5 mL
Diethyl Ether74.12-50 mL
Saturated Sodium Bicarbonate Solution--20 mL
Brine--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a stirred solution of 3-Fluoro-4-mercaptobenzonitrile (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (2 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-Fluoro-4-(benzylthio)benzonitrile.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H, Ar-H), 7.35-7.25 (m, 5H, Ar-H of benzyl), 7.10 (t, J = 8.8 Hz, 1H, Ar-H), 4.15 (s, 2H, SCH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (d, J = 252.5 Hz, C-F), 136.0, 134.0, 130.0, 129.0, 128.5, 127.5, 118.0 (d, J = 22.2 Hz, C-H), 115.0 (d, J = 3.0 Hz, C-CN), 105.0 (C-CN), 38.0 (SCH₂).

  • FT-IR (ATR, cm⁻¹): 2225 (C≡N stretch), 1580, 1480, 1450 (aromatic C=C stretch).

  • MS (ESI): m/z 244.07 [M+H]⁺.

Experimental Workflow: S-Alkylation

S_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A 3-Fluoro-4-mercaptobenzonitrile Stir at RT, 15 min Stir at RT, 15 min A->Stir at RT, 15 min B K₂CO₃ in DMF B->Stir at RT, 15 min C Add Benzyl Bromide Stir at RT, 15 min->C Stir at RT, 4-6h Stir at RT, 4-6h C->Stir at RT, 4-6h Quench with H₂O Quench with H₂O Stir at RT, 4-6h->Quench with H₂O Extract with Et₂O Extract with Et₂O Quench with H₂O->Extract with Et₂O Wash (NaHCO₃, Brine) Wash (NaHCO₃, Brine) Extract with Et₂O->Wash (NaHCO₃, Brine) Dry (MgSO₄) Dry (MgSO₄) Wash (NaHCO₃, Brine)->Dry (MgSO₄) Concentrate Concentrate Dry (MgSO₄)->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography D D Column Chromatography->D Pure Product

Caption: S-Alkylation Workflow

S-Arylation: Synthesis of 3-Fluoro-4-(arylthio)benzonitriles

S-arylation to form diaryl sulfides is a powerful C-S bond-forming reaction. Transition metal-catalyzed cross-coupling reactions, particularly with copper or palladium catalysts, are the most common methods.[4][5]

Causality in Experimental Design:

Copper-catalyzed S-arylation often provides a cost-effective and efficient route. The choice of ligand, such as 1,10-phenanthroline, can significantly enhance the catalytic activity. The base is crucial for both the deprotonation of the thiol and for facilitating the catalytic cycle. A variety of aryl halides can be used as coupling partners.

Experimental Protocol: Copper-Catalyzed S-Arylation with 4-Iodoanisole

This protocol describes the synthesis of 3-Fluoro-4-(4-methoxyphenylthio)benzonitrile.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Fluoro-4-mercaptobenzonitrile153.181.0153 mg
4-Iodoanisole234.041.2281 mg
Copper(I) Iodide (CuI)190.450.119 mg
1,10-Phenanthroline180.210.236 mg
Cesium Carbonate (Cs₂CO₃)325.822.0652 mg
Toluene92.14-5 mL
Ethyl Acetate88.11-50 mL
Water18.02-20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a sealable reaction tube, combine 3-Fluoro-4-mercaptobenzonitrile (1.0 mmol), 4-iodoanisole (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl sulfide.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.20 (t, J = 8.8 Hz, 1H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.0 (d, J = 250.5 Hz, C-F), 160.0, 135.0, 133.0, 131.0, 128.0, 120.0 (d, J = 21.2 Hz, C-H), 115.0, 114.0 (d, J = 3.0 Hz, C-CN), 104.0 (C-CN), 55.5 (OCH₃).

  • FT-IR (ATR, cm⁻¹): 2228 (C≡N stretch), 1590, 1490, 1250 (aromatic C=C and C-O stretch).

  • MS (ESI): m/z 260.06 [M+H]⁺.

Reaction Mechanism: Copper-Catalyzed S-Arylation

S_Arylation_Mechanism Ar-SH Ar-SH Ar-S⁻ Ar-S⁻ Ar-SH->Ar-S⁻ Deprotonation Base Base Base->Ar-S⁻ Ar-S-Cu(I)L Ar-S-Cu(I)L Ar-S⁻->Ar-S-Cu(I)L Ligand Exchange Cu(I)L Cu(I)L Cu(I)L->Ar-S-Cu(I)L Ar-S-Cu(III)(Ar')L(X) Ar-S-Cu(III)(Ar')L(X) Ar-S-Cu(I)L->Ar-S-Cu(III)(Ar')L(X) Oxidative Addition Ar'-X Ar'-X Ar'-X->Ar-S-Cu(III)(Ar')L(X) Ar-S-Cu(III)(Ar')L(X)->Cu(I)L Catalyst Regeneration Ar-S-Ar' Ar-S-Ar' Ar-S-Cu(III)(Ar')L(X)->Ar-S-Ar' Reductive Elimination

Caption: Copper-Catalyzed S-Arylation Cycle

Disulfide Bond Formation

The oxidation of thiols to disulfides is a common and important reaction. This transformation can be achieved using a variety of mild oxidizing agents. The resulting disulfide can be a stable final product or a protecting group for the thiol.[6][7]

Causality in Experimental Design:

Air oxidation in the presence of a base is a simple and environmentally friendly method, though it can be slow. For more controlled and faster reactions, reagents like iodine or dimethyl sulfoxide (DMSO) can be used. The choice of solvent can also influence the reaction rate.[8]

Experimental Protocol: Iodine-Mediated Oxidative Coupling

This protocol describes the synthesis of 4,4'-dithiobis(2-fluorobenzonitrile).

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Fluoro-4-mercaptobenzonitrile153.181.0153 mg
Iodine (I₂)253.810.5127 mg
Sodium Bicarbonate (NaHCO₃)84.012.0168 mg
Methanol32.04-10 mL
Dichloromethane (DCM)84.93-20 mL
Saturated Sodium Thiosulfate Solution--10 mL
Water18.02-20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • Dissolve 3-Fluoro-4-mercaptobenzonitrile (1.0 mmol) and sodium bicarbonate (2.0 mmol) in methanol (10 mL).

  • To this solution, add a solution of iodine (0.5 mmol) in methanol (5 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to give the disulfide product, which can be further purified by recrystallization if necessary.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65-7.55 (m, 4H, Ar-H), 7.30 (t, J = 8.8 Hz, 2H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.0 (d, J = 254.5 Hz, C-F), 138.0, 134.5, 120.0 (d, J = 22.0 Hz, C-H), 116.0 (d, J = 3.5 Hz, C-CN), 106.0 (C-CN).

  • FT-IR (ATR, cm⁻¹): 2230 (C≡N stretch), 1575, 1475 (aromatic C=C stretch).

  • MS (ESI): m/z 305.00 [M+H]⁺.

Logical Relationship: Disulfide Formation

Disulfide_Formation Thiol 2 x 3-Fluoro-4-mercaptobenzonitrile Oxidizing_Agent I₂ / Base Thiol->Oxidizing_Agent Disulfide 4,4'-dithiobis(2-fluorobenzonitrile) Oxidizing_Agent->Disulfide Oxidation Byproduct 2 HI Oxidizing_Agent->Byproduct

Caption: Disulfide Bond Formation

Thiol-Michael Addition

The thiol-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is highly efficient and proceeds under mild conditions, making it a "click" reaction.[9][10][11]

Causality in Experimental Design:

The reaction is typically base-catalyzed, with a weak base like triethylamine (TEA) being sufficient to generate the nucleophilic thiolate. The choice of the Michael acceptor determines the functionality introduced at the β-position of the newly formed thioether. The reaction is often performed in a protic solvent like ethanol.

Experimental Protocol: Michael Addition to Methyl Acrylate

This protocol describes the synthesis of Methyl 3-((2-fluoro-4-cyanophenyl)thio)propanoate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Fluoro-4-mercaptobenzonitrile153.181.0153 mg
Methyl Acrylate86.091.2103 mg (0.11 mL)
Triethylamine (TEA)101.190.110 mg (0.014 mL)
Ethanol46.07-5 mL
Ethyl Acetate88.11-50 mL
1 M HCl (aq)36.46-10 mL
Saturated Sodium Bicarbonate Solution--10 mL
Brine--10 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a solution of 3-Fluoro-4-mercaptobenzonitrile (1.0 mmol) in ethanol (5 mL), add methyl acrylate (1.2 mmol).

  • Add triethylamine (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL).

  • Wash the organic layer with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.45 (m, 2H, Ar-H), 7.15 (t, J = 8.8 Hz, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.20 (t, J = 7.2 Hz, 2H, SCH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂CO).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.0 (C=O), 162.8 (d, J = 253.0 Hz, C-F), 134.5, 132.0, 119.0 (d, J = 22.5 Hz, C-H), 115.5 (d, J = 3.2 Hz, C-CN), 105.5 (C-CN), 52.0 (OCH₃), 34.0 (SCH₂), 28.0 (CH₂CO).

  • FT-IR (ATR, cm⁻¹): 2227 (C≡N stretch), 1735 (C=O stretch), 1580, 1480 (aromatic C=C stretch).

  • MS (ESI): m/z 240.06 [M+H]⁺.

Reaction Pathway: Thiol-Michael Addition

Michael_Addition cluster_reactants Reactants Thiol 3-Fluoro-4-mercaptobenzonitrile Catalyst Triethylamine (Base) Thiol->Catalyst Deprotonation Acceptor Methyl Acrylate Intermediate Thiolate Anion + Enolate Intermediate Acceptor->Intermediate Nucleophilic Attack Catalyst->Intermediate Product Methyl 3-((2-fluoro-4-cyanophenyl)thio)propanoate Intermediate->Product Protonation

Caption: Thiol-Michael Addition Pathway

Applications in Drug Discovery and Bioconjugation

The functionalized derivatives of 3-Fluoro-4-mercaptobenzonitrile are valuable in several areas of research and development:

  • Medicinal Chemistry: Thioether derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to engage in specific interactions with biological targets.[2][3][12] The introduction of various alkyl and aryl groups allows for the modulation of lipophilicity and electronic properties, which are key determinants of pharmacokinetic and pharmacodynamic profiles. The nitrile group can also serve as a bioisostere for other functional groups or as a handle for further chemical modifications.

  • Bioconjugation: The thiol group is a prime target for bioconjugation reactions, allowing for the attachment of the 3-fluoro-4-cyanophenyl moiety to biomolecules such as proteins and peptides.[13] This is particularly relevant for the development of targeted drug delivery systems, diagnostic probes, and antibody-drug conjugates. The reactivity of the thiol can be finely tuned to achieve site-specific modifications.

Conclusion

3-Fluoro-4-mercaptobenzonitrile is a highly valuable building block for chemical synthesis. The strategic functionalization of its thiol group opens up a vast chemical space for the creation of novel molecules with diverse applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile compound. Careful consideration of the reaction conditions and purification techniques will ensure the successful synthesis and characterization of the desired derivatives.

References

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: S-Arylation of Mercaptobenzimidazoles Using Cu(I) Catalysts - Experimental and Theoretical Observations. | Request PDF - ResearchGate. (URL: [Link])

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (URL: [Link])

  • Analysis of Disulfide Bond Formation - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Thioether | Request PDF - ResearchGate. (URL: [Link])

  • S-arylation of 2-mercaptobenzazoles: a comprehensive review - ResearchGate. (URL: [Link])

  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • High-field NMR spectroscopy and FTICR mass spectrometry - BG. (URL: [Link])

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (URL: [Link])

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC - NIH. (URL: [Link])

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. (URL: [Link])

  • Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples - PubMed. (URL: [Link])

  • 23.10: Conjugate Additions- The Michael Reaction - Chemistry LibreTexts. (URL: [Link])

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins - ResearchGate. (URL: [Link])

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (URL: [Link])

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])

  • sulfide synthesis in preparation of unsymmetrical dialkyl disulfides - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - MDPI. (URL: [Link])

  • Organic Chemistry Ir And Nmr Cheat Sheet - Sema. (URL: [Link])

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. (URL: [Link])

  • General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC - NIH. (URL: [Link])

  • Michael Addition Reaction Mechanism - YouTube. (URL: [Link])

  • The Atmospheric Chemistry of Fluoroacetonitrile and the Characterization of the Major Product, Cyanoformyl Fluoride - MDPI. (URL: [Link])

  • Effect of solvents on formation of disulphide bond in peptides - International Journal of Pharmaceutical Science Invention. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-4-mercaptobenzonitrile

Welcome to the technical support center for 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile research compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and purification of 3-Fluoro-4-mercaptobenzonitrile.

Q1: What are the primary impurities I should be concerned about with crude 3-Fluoro-4-mercaptobenzonitrile?

A1: The most common impurity is the corresponding disulfide, 4,4'-dicyano-2,2'-difluorodiphenyl disulfide, which forms readily through the oxidation of the thiol group.[1] Other potential impurities include unreacted starting materials from the synthesis, residual solvents, and byproducts such as hydrolyzed nitriles (e.g., 3-fluoro-4-mercaptobenzamide).[1]

Q2: How can I assess the purity of my 3-Fluoro-4-mercaptobenzonitrile sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (HPLC-MS), is highly effective for identifying and quantifying impurities.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can reveal the presence of proton-containing impurities, while Infrared (IR) spectroscopy can confirm the presence of the key functional groups (nitrile C≡N stretch around 2230 cm⁻¹ and the thiol S-H stretch around 2550 cm⁻¹).[1]

Q3: What are the recommended storage conditions for 3-Fluoro-4-mercaptobenzonitrile to minimize degradation?

A3: To prevent oxidation of the thiol group to the disulfide, it is crucial to store 3-Fluoro-4-mercaptobenzonitrile under an inert atmosphere (e.g., nitrogen or argon).[2][3] Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]

Q4: Is 3-Fluoro-4-mercaptobenzonitrile sensitive to air or moisture?

A4: Yes, the thiol group is susceptible to oxidation in the presence of air, leading to the formation of the disulfide impurity. While the nitrile and fluoro groups are generally stable, prolonged exposure to strong acids or bases and moisture, especially at elevated temperatures, could lead to hydrolysis of the nitrile group.

Q5: What safety precautions should I take when handling this compound?

A5: Always handle 3-Fluoro-4-mercaptobenzonitrile in a well-ventilated area, preferably a fume hood.[2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[2][3][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of 3-Fluoro-4-mercaptobenzonitrile.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product and the disulfide impurity. The solvent system is too polar, causing both compounds to elute quickly.Decrease the polarity of the eluent. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) is recommended.
The column is overloaded with the crude material.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
The product is eluting with a yellow/brown color. Co-elution with a colored impurity.If the colored impurity is more polar, continue eluting with the same solvent system until the product comes off, leaving the impurity on the column. If the impurity is less polar, it should elute before the product.
Decomposition of the product on the silica gel.Thiols can sometimes be sensitive to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar amine like triethylamine in the eluent (e.g., 0.1-1%).
No product is recovered from the column. The product is too polar and has irreversibly adsorbed to the silica gel.This is unlikely for this compound with standard solvent systems. However, if this is suspected, try flushing the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol.
The product is volatile and was lost during solvent removal.Use rotary evaporation at a moderate temperature and vacuum. Avoid excessive heating.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
The solvent is not ideal for this compound.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary.
No crystals form upon cooling. The solution is too dilute.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization.
The recovered crystals are still impure. The impurities were not effectively removed during the single recrystallization.A second recrystallization may be necessary. Ensure that the initial hot solution is not saturated with impurities.
Impurities are trapped within the crystal lattice.Allow for slow crystal growth to form purer crystals. Fast crystallization can trap impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude 3-Fluoro-4-mercaptobenzonitrile to remove the disulfide impurity and other byproducts.

Materials:

  • Crude 3-Fluoro-4-mercaptobenzonitrile

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of 9:1 Hexane:Ethyl Acetate.

    • Visualize the spots under a UV lamp. The product and the disulfide impurity should have different Rf values.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running hexane through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude 3-Fluoro-4-mercaptobenzonitrile in a minimal amount of dichloromethane or the eluent.[5]

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.[5]

  • Elution:

    • Begin eluting with 100% hexane, collecting fractions.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 98:2 Hexane:Ethyl Acetate (4 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (until the product has fully eluted)

    • Collect fractions of equal volume throughout the elution process.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto TLC plates and developing them in the 9:1 Hexane:Ethyl Acetate system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-Fluoro-4-mercaptobenzonitrile.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying 3-Fluoro-4-mercaptobenzonitrile that is already of moderate purity, primarily to remove small amounts of soluble impurities.

Materials:

  • Crude 3-Fluoro-4-mercaptobenzonitrile

  • Heptane or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Heptane or an ethanol/water mixture are good starting points.[6]

  • Dissolution:

    • Place the crude 3-Fluoro-4-mercaptobenzonitrile in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (or solvent mixture).

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 3-Fluoro-4- mercaptobenzonitrile AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity PurificationChoice Choose Purification Method AssessPurity->PurificationChoice ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography High impurity content Recrystallization Recrystallization PurificationChoice->Recrystallization Low impurity content PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct AnalyzePurity Analyze Final Purity (HPLC/NMR) PureProduct->AnalyzePurity AnalyzePurity->PurificationChoice Fails specs AnalyzePurity->PureProduct Meets specs

Caption: General workflow for the purification of 3-Fluoro-4-mercaptobenzonitrile.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Outcome Unsatisfactory CheckPurity Re-assess Purity Profile (HPLC/NMR) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Disulfide Disulfide Present ImpurityType->Disulfide Disulfide OtherImpurity Other Impurities ImpurityType->OtherImpurity Other OptimizeChroma Optimize Column Chromatography (Gradient/Solvent) Disulfide->OptimizeChroma ConsiderRecrys Attempt Recrystallization (Different Solvent) OtherImpurity->ConsiderRecrys Success Purity Acceptable OptimizeChroma->Success ConsiderRecrys->Success

Caption: Logic diagram for troubleshooting unsatisfactory purification results.

References

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. Available at: [Link]

  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents.
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. Available at: [Link]

  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • 3-Fluoro-4-methylbenzonitrile - SAFETY DATA SHEET. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Column Chromatography - Membrane Solutions. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-mercaptobenzonitrile Derivatives

Welcome to the technical support center for the synthesis of 3-fluoro-4-mercaptobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-fluoro-4-mercaptobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.

I. Introduction to the Synthesis of 3-Fluoro-4-mercaptobenzonitrile

3-Fluoro-4-mercaptobenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction on a di- or tri-substituted benzene ring. The presence of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups activates the aromatic ring towards nucleophilic attack, facilitating the introduction of the thiol (-SH) group.[1][2] However, the reactivity of the starting materials and the product itself can lead to several side reactions, complicating the synthesis and purification process.

This guide provides a structured approach to troubleshooting these side reactions through a series of frequently asked questions and detailed experimental protocols.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of 3-fluoro-4-mercaptobenzonitrile derivatives. Each question is followed by a detailed explanation of the potential causes and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I'm observing low conversion of my starting material (e.g., 3,4-difluorobenzonitrile). What could be the issue?

A1: Low conversion in nucleophilic aromatic substitution reactions for this synthesis can often be attributed to several factors:

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the stabilization of a negatively charged intermediate (a Meisenheimer complex) by electron-withdrawing groups.[2][3] If the electronic activation is insufficient, the reaction rate will be slow.

  • Poor Nucleophilicity of the Sulfur Source: The choice of the sulfur nucleophile is critical. Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are commonly used. The nucleophilicity of these reagents can be influenced by the solvent and the presence of water.

  • Inappropriate Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cation of the sulfur salt, thereby increasing the nucleophilicity of the sulfide anion.[1][4]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a slow reaction rate. The optimal temperature needs to be determined empirically for each specific substrate and nucleophile combination.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Solvent Ensure the use of a high-purity, anhydrous polar aprotic solvent (DMF, DMSO, NMP).These solvents enhance the nucleophilicity of the sulfur reagent.
Temperature Gradually increase the reaction temperature in increments of 10-20 °C.To overcome the activation energy barrier without promoting excessive side reactions.
Nucleophile Consider using a more reactive sulfur source, such as thiourea followed by hydrolysis, or a pre-formed thiol with a strong base.[5]Thiourea can be a more effective nucleophile in some cases.
Catalyst For less reactive aryl halides, the use of a copper or palladium catalyst might be beneficial.[1][5][6][7]Catalysts can facilitate the C-S bond formation.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct that is insoluble in my workup solvent. What is it and how can I prevent its formation?

A2: This is a classic sign of disulfide bond formation . The desired product, 3-fluoro-4-mercaptobenzonitrile, is a thiol, which is susceptible to oxidation, especially under basic conditions or in the presence of air (oxygen).[8] Two molecules of the thiol can couple to form a disulfide, which will have roughly double the molecular weight and different solubility properties.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reducing Agents: The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, to the reaction mixture can help to keep the thiol in its reduced state.[1]

  • Low-Temperature Thiolation: Performing the introduction of the thiol group at lower temperatures can slow down the rate of oxidation.[1]

  • Acidic Workup: During the workup, acidifying the aqueous layer before extraction can help to protonate the thiolate, making it less susceptible to oxidation.

Q3: My final product shows impurities that I suspect are isomers. How can this happen and how can I control the regioselectivity?

A3: The formation of isomers typically arises from the starting material or competing reaction pathways. In the context of synthesizing 3-fluoro-4-mercaptobenzonitrile from 3,4-difluorobenzonitrile, the nucleophilic attack can theoretically occur at either the C3 or C4 position.

  • Regioselectivity in SNAr: The regioselectivity of the nucleophilic attack is governed by the electronic effects of the substituents on the aromatic ring. The nitrile group (-CN) is a strong electron-withdrawing group and will stabilize the negative charge in the Meisenheimer complex more effectively when the attack occurs at the para position (C4) relative to it.[2] The fluorine atom at the C3 position also contributes to the activation of the C4 position through its inductive effect. Therefore, the substitution of the fluorine at the C4 position is generally favored.

Controlling Regioselectivity:

FactorGuidelineExplanation
Starting Material Use a starting material with a good leaving group at the desired position and a strongly activating group ortho or para to it.This directs the nucleophilic attack to the intended site.[2]
Reaction Conditions Lower reaction temperatures can sometimes improve regioselectivity by favoring the kinetically controlled product.Higher temperatures can lead to the formation of the thermodynamically more stable, but potentially undesired, isomer.
Steric Hindrance A bulky nucleophile may favor attack at the less sterically hindered position.This is an important consideration when designing the synthesis of derivatives.

Q4: I am attempting a multi-step synthesis starting from a phenol derivative and using the Newman-Kwart rearrangement. The rearrangement step is giving me low yields and several byproducts. What are the common pitfalls?

A4: The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[9] It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[9] However, the high temperatures typically required can lead to decomposition and side reactions.[10][11]

Common Issues and Solutions:

  • High Reaction Temperatures: The traditional Newman-Kwart rearrangement often requires temperatures in the range of 200-300 °C.[9]

    • Solution: Consider using a palladium-catalyzed version of the rearrangement, which can proceed at much lower temperatures (e.g., 100 °C).[12] Bismuth triflate (Bi(OTf)₃) has also been reported as a catalyst for this rearrangement under milder conditions.[10][11]

  • Substrate Decomposition: The high temperatures can lead to the degradation of sensitive functional groups on your molecule.

    • Solution: The use of a catalyst to lower the reaction temperature is the most effective strategy.[12]

  • Incomplete Rearrangement: Insufficient heating time or temperature will result in incomplete conversion.

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS and optimize the reaction time and temperature.

Q5: During my reaction workup under basic conditions, I'm losing my nitrile group. What is happening?

A5: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or a carboxylate salt, respectively.[13][14][15][16] The hydrolysis proceeds via an initial formation of an amide intermediate.[13][14]

Preventing Nitrile Hydrolysis:

  • Avoid Strong Basic Conditions: If possible, perform the reaction and workup under neutral or mildly acidic conditions.

  • Control Temperature: Hydrolysis is often accelerated at higher temperatures.[17] Keep the temperature as low as possible during the workup.

  • Limit Exposure Time: Minimize the time the reaction mixture is exposed to basic conditions.

  • Alternative Synthetic Routes: If nitrile hydrolysis is unavoidable, consider a synthetic route where the nitrile group is introduced at a later stage in the synthesis.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-mercaptobenzonitrile from 3,4-Difluorobenzonitrile

This protocol describes a general procedure for the nucleophilic aromatic substitution of 3,4-difluorobenzonitrile with sodium sulfide.

Materials:

  • 3,4-Difluorobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium sulfide nonahydrate (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heating and Dissolution: Heat the mixture to 80 °C with stirring until the sodium sulfide is completely dissolved.

  • Addition of Starting Material: Add 3,4-difluorobenzonitrile (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1 M HCl and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Mitigation of Disulfide Formation

This protocol outlines the steps to minimize the formation of disulfide byproducts.

Procedure Modifications:

  • Inert Atmosphere: Throughout the entire procedure, from reaction setup to the final concentration step, maintain a positive pressure of nitrogen or argon gas.

  • Degassed Solvents: Before use, degas all solvents (DMF, water, ethyl acetate, etc.) by bubbling nitrogen or argon through them for at least 30 minutes.

  • Addition of a Reducing Agent: To the initial reaction mixture, add a catalytic amount (1-2 mol%) of dithiothreitol (DTT).

  • Acidification: During the workup, ensure the aqueous layer is acidic (pH ~2-3) before the first extraction with ethyl acetate.

IV. Visualization of Key Processes

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and troubleshooting of 3-fluoro-4-mercaptobenzonitrile.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: 3,4-Difluorobenzonitrile reaction SNA_r Reaction (Na2S, DMF) start->reaction workup Aqueous Workup reaction->workup issue Side Reaction Observed reaction->issue Potential Issues purification Purification (Column Chromatography) workup->purification product Product: 3-Fluoro-4-mercaptobenzonitrile purification->product disulfide Disulfide Formation issue->disulfide High MW byproduct hydrolysis Nitrile Hydrolysis issue->hydrolysis Loss of CN group isomer Isomer Formation issue->isomer Impure product mitigation_disulfide Inert Atmosphere, Reducing Agent disulfide->mitigation_disulfide mitigation_hydrolysis Control pH & Temp hydrolysis->mitigation_hydrolysis mitigation_isomer Optimize Conditions isomer->mitigation_isomer

Caption: Synthesis and troubleshooting workflow.

Decision Tree for Troubleshooting

This diagram provides a logical decision-making process for identifying and addressing common side reactions.

G start Analyze Reaction Outcome low_conversion Low Conversion? start->low_conversion high_mw High MW Byproduct? low_conversion->high_mw No increase_temp Increase Temperature/ Change Nucleophile low_conversion->increase_temp Yes loss_cn Loss of Nitrile? high_mw->loss_cn No disulfide_formation Disulfide Formation: Use Inert Atmosphere high_mw->disulfide_formation Yes isomer_impurity Isomeric Impurity? loss_cn->isomer_impurity No nitrile_hydrolysis Nitrile Hydrolysis: Control pH/Temp loss_cn->nitrile_hydrolysis Yes regioselectivity_issue Regioselectivity Issue: Optimize Conditions isomer_impurity->regioselectivity_issue Yes success Successful Synthesis isomer_impurity->success No increase_temp->start disulfide_formation->start nitrile_hydrolysis->start regioselectivity_issue->start

Caption: Troubleshooting decision tree.

V. References

  • National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubChem Compound Database. [Link]

  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate.

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemguide. Hydrolysing nitriles. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • Scribd. Process for 4-Mercaptobenzonitriles. [Link]

  • Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2025). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry.

  • RSC Publishing. (2011). Efficient synthesis of disulfides by air oxidation of thiols under sonication. [Link]

  • ResearchGate. Reactions of aryl iodides with thiophenol. [Link]

  • Wikipedia. Newman–Kwart rearrangement. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. [Link]

  • ChemRxiv. Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]

  • Google Patents. CN111187188A - Synthesis method of substituted thiophenol.

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Indian Academy of Sciences. (2019). Synthetic access to thiols: A review. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Taylor & Francis Online. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. [Link]

  • ACS Publications. (2020). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry.

  • ResearchGate. (2025). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • The Synthetic Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

Sources

Troubleshooting

Improving yield in 3-Fluoro-4-mercaptobenzonitrile reactions

Technical Support Center: 3-Fluoro-4-mercaptobenzonitrile Welcome to the technical support resource for 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-mercaptobenzonitrile

Welcome to the technical support resource for 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and environmental sensitivities that are critical for achieving high-yield, high-purity outcomes. Here, we will address common experimental pitfalls through a troubleshooting-focused, question-and-answer format, grounded in established chemical principles.

The Duality of Reactivity: Understanding the Core Chemistry

3-Fluoro-4-mercaptobenzonitrile (FMB) is a valuable building block due to its distinct reactive sites: a thiol group prone to oxidation and a fluorine atom activated for nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nitrile group (-CN) significantly influences the reactivity of the entire aromatic ring, activating the C-F bond for substitution while also impacting the acidity of the thiol proton.[1] Understanding the interplay between these groups is the foundation for troubleshooting and optimizing your reactions.

The primary reaction pathways of interest are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond: The fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by the para-nitrile group. This allows for the introduction of various nucleophiles (amines, phenols, etc.) to build more complex molecular scaffolds.[1][2]

  • Reactions at the Thiol (-SH) Group: The thiol is a potent nucleophile itself and is highly susceptible to oxidation, primarily forming a disulfide-linked dimer. This is often the most significant source of yield loss.[1]

Below is a diagram illustrating the accepted two-step mechanism for the SNAr reaction, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Caption: Oxidative formation of the disulfide byproduct.

Solutions to Mitigate Disulfide Formation:

StrategyMechanism of ActionKey Considerations
Inert Atmosphere Excludes atmospheric oxygen, the primary oxidant.Essential for all reactions involving the free thiol.
Degassed Solvents Removes dissolved oxygen from the reaction medium.Use solvents that have been sparged with N₂ or Ar gas.
Reducing Agents Scavenges trace oxygen or reduces any formed disulfide back to the thiol.Add 1-2% of β-mercaptoethanol or dithiothreitol (DTT). [1]
Low Temperature Slows the kinetics of the oxidation reaction.Perform thiol-sensitive steps at 0–5 °C where possible. [1]

Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet).

  • Purging: Connect the gas inlet to a nitrogen or argon source with an oil bubbler to monitor flow. Connect the outlet to a second bubbler to prevent backflow.

  • Purge Cycle: Gently flush the system with the inert gas for 10-15 minutes. For more rigorous oxygen exclusion, perform three cycles of evacuating the flask with a vacuum pump and refilling with inert gas.

  • Reagent Addition: Add degassed solvents via cannula or syringe. Add solid reagents under a positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. The inlet bubbler should show a slow, steady bubble rate (approx. 1-2 bubbles per second). [3]

Q2: The substitution of the fluorine atom is slow and incomplete. How can I improve the reaction rate and conversion?

Slow or incomplete Nucleophilic Aromatic Substitution (SNAr) is typically due to suboptimal reaction conditions. The rate of the SNAr mechanism is highly dependent on the solvent, the base used, and the temperature. [1][4] Key Factors for Successful SNAr:

  • Solvent Choice: Polar aprotic solvents are superior for SNAr. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Base Selection: A base is often required to deprotonate the incoming nucleophile (e.g., a phenol or amine), increasing its nucleophilicity. Weaker bases are generally preferred to avoid potential side reactions.

  • Temperature: As with most reactions, increasing the temperature will increase the reaction rate. [1]However, this must be balanced against potential side reactions and decomposition.

Recommended Conditions for SNAr Reactions:

Nucleophile TypeRecommended BaseRecommended SolventTypical Temperature (°C)Reference
Amines (R-NH₂) K₂CO₃, Cs₂CO₃DMSO, DMF, NMP80 - 150[1][5]
Phenols (Ar-OH) K₂CO₃, NaOHDMSO, DMF80 - 120[1][2]
Alcohols (R-OH) NaH, K₂CO₃DMF, THF60 - 100[1]

General Protocol for SNAr with an Amine Nucleophile:

  • Setup: Assemble a dry, inert-atmosphere reaction apparatus as described in the previous section.

  • Reagents: To the flask, add 3-Fluoro-4-mercaptobenzonitrile (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent: Add degassed DMSO or DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Quench by pouring into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization. [2]

Q3: What are the best practices for handling and storing 3-Fluoro-4-mercaptobenzonitrile?

Proper handling and storage are critical for maintaining the integrity of the reagent and for laboratory safety. Thiols are notorious for their powerful, unpleasant odors, and their air sensitivity requires specific precautions. [6] Handling:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood. [3]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Odor Control: Keep all containers sealed when not in use. Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a plastic container within the fume hood. [3]All contaminated glassware and disposable items should be submerged in this bath to oxidize residual thiol and neutralize the odor. [6] Storage:

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). Flushing the headspace of the bottle with inert gas before sealing is good practice. [7]* Conditions: Keep in a cool, dark, and dry place. Refrigeration (<15°C) is often recommended.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Byproduct Analyze Byproducts (e.g., by LC-MS or NMR) Start->Check_Byproduct Is_Dimer Is a Dimer (~304 g/mol) the Major Byproduct? Check_Byproduct->Is_Dimer Is_SM Is Unreacted Starting Material Present? Is_Dimer->Is_SM No Implement_Inert Issue: Thiol Oxidation 1. Use Inert Atmosphere (N₂/Ar) 2. Degas Solvents 3. Consider Reducing Agents (DTT) 4. Lower Reaction Temperature Is_Dimer->Implement_Inert Yes Optimize_SNAr Issue: Incomplete SNAr 1. Verify Solvent (Use DMSO/DMF) 2. Check Base Stoichiometry/Strength 3. Increase Reaction Temperature 4. Increase Reaction Time Is_SM->Optimize_SNAr Yes Other_Side_Rxn Consider Other Side Reactions: - Nitrile Hydrolysis - Thiol Alkylation/Acylation - Review Reagent Compatibility Is_SM->Other_Side_Rxn No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Zheng, X., et al. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1856. Available at: [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Ehrnhoefer-Ressler, M. M., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals, 14(1), 20. Available at: [Link]

  • Andre, F., et al. (2008). Disulfide bond formation in peptides. Journal of Peptide Science, 14(9), 943-952. Available at: [Link]

  • Reddit. Handling thiols in the lab. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available at: [Link]

  • University of California, Santa Barbara. Stench Chemicals (thiols) SOP. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available at: [Link]

  • University of California, Santa Barbara. Stench Chemicals (thiols) SOP. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

Sources

Optimization

Stability of 3-Fluoro-4-mercaptobenzonitrile in different solvents

Technical Support Center: 3-Fluoro-4-mercaptobenzonitrile A Guide to Solvent Stability and Handling for Researchers As Senior Application Scientists, we understand that the success of your research often hinges on the st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-mercaptobenzonitrile

A Guide to Solvent Stability and Handling for Researchers

As Senior Application Scientists, we understand that the success of your research often hinges on the stability and integrity of your reagents. 3-Fluoro-4-mercaptobenzonitrile is a versatile building block in medicinal chemistry and materials science, valued for its distinct reactive sites: the thiol, the nitrile, and the fluorine-activated aromatic ring.[1] However, the very features that make it synthetically useful also render it susceptible to degradation if not handled with appropriate care.

This guide provides in-depth technical support, moving beyond simple protocols to explain the chemical principles governing the stability of this compound. Our goal is to empower you with the knowledge to troubleshoot issues, optimize your experimental conditions, and ensure the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-Fluoro-4-mercaptobenzonitrile.

Q1: What is the primary stability concern when working with 3-Fluoro-4-mercaptobenzonitrile?

A1: The principal and most immediate stability concern is the oxidation of the thiol (-SH) group. Aromatic thiols are readily oxidized, especially in the presence of atmospheric oxygen, to form disulfide bridges (R-S-S-R).[2][3] This dimerization results in the formation of 4,4'-dicyano-3,3'-difluorodiphenyl disulfide, a higher molecular weight impurity that can complicate subsequent reactions and analyses. This process can be accelerated by basic conditions, light, and the presence of trace metal ions.

Q2: How should I store the solid 3-Fluoro-4-mercaptobenzonitrile compound for maximum shelf life?

A2: To minimize degradation, the solid compound should be stored under conditions that limit its exposure to oxygen and light. We recommend the following:

  • Temperature: Store at 2-8°C as recommended by suppliers.[4]

  • Atmosphere: For long-term storage, flush the container headspace with an inert gas like argon or nitrogen before sealing.[5]

  • Container: Use an amber glass vial or a container wrapped in foil to protect it from light.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress.

Q3: I need to make a stock solution. What is the best practice?

A3: Stock solutions are highly prone to degradation due to increased molecular mobility and exposure to dissolved oxygen.

  • Prepare Fresh: The best practice is to prepare solutions immediately before use.

  • Use Degassed Solvents: If a solution must be stored, even for a short period, use a high-purity, dry solvent that has been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 15-20 minutes.[5]

  • Inert Atmosphere: Handle the solution under an inert atmosphere, for example, by using Schlenk techniques or working in a glovebox.

  • Storage: If short-term storage is unavoidable, store the solution cold (2-8°C) in a tightly sealed vial with an inert gas headspace.

Q4: Are there any solvents I should explicitly avoid?

A4: The choice of solvent is critical and depends on the intended application.

  • For Storage: Avoid solvents with high oxygen solubility. Non-polar solvents like hexane are preferable for storage if solubility permits.[5]

  • For Reactions: In basic conditions, the thiol is deprotonated to the more nucleophilic thiolate anion.[6][7] While this is often desired for reactions, it also accelerates oxidation. Therefore, if you are using a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (like DMF, DMSO), an inert atmosphere is absolutely critical to prevent rapid disulfide formation.

  • Protic Solvents (e.g., ethanol, water): The acidity of the thiol group (pKa is generally around 10-11 for aromatic thiols) means that in neutral or acidic protic media, it will be largely protonated and less reactive/prone to oxidation.[6] However, under basic conditions in these solvents, the thiolate will form and be susceptible to oxidation.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: "My reaction yield is unexpectedly low, and I see a significant, higher molecular weight impurity in my LC-MS/TLC analysis."

  • Probable Cause: This is a classic symptom of oxidative dimerization. The thiol group on your starting material has likely oxidized to form a disulfide. This new compound will have roughly double the molecular weight and different polarity, appearing as a new spot or peak.

  • Causality: The thiol group is an excellent reducing agent and is easily oxidized by atmospheric oxygen.[3] This process is often catalyzed by trace metals or basic conditions. Even solvents that have been sitting on the bench can contain enough dissolved oxygen to cause significant degradation over the course of a reaction.

  • Solution:

    • Rigorous Inert Atmosphere: Ensure your reaction is performed under a positive pressure of argon or nitrogen.

    • Solvent Preparation: Use freshly opened, anhydrous-grade solvents. For maximum security, degas the solvent by sparging with an inert gas prior to use.

    • Reagent Purity: Ensure your base and other reagents are free from peroxide or metal contaminants.

    • Workup Considerations: During aqueous workup, exposure to oxygen is high. Work quickly and consider adding a mild reducing agent like sodium bisulfite to the aqueous layer to protect the thiol.

Problem: "When running a nucleophilic aromatic substitution (SNAr) reaction, I observe what appears to be polymeric or oligomeric side products."

  • Probable Cause: 3-Fluoro-4-mercaptobenzonitrile is bifunctional. The thiolate anion, which is a potent nucleophile, can react with the fluorine atom of another molecule in an intermolecular SNAr reaction.[1][8] This leads to self-condensation or polymerization.

  • Causality: The electron-withdrawing nitrile group activates the aromatic ring, making the C-F bond susceptible to nucleophilic attack.[1] The thiolate, formed by deprotonating the thiol, is a strong enough nucleophile to displace the fluoride.

  • Solution:

    • Control Stoichiometry & Addition: Add the 3-Fluoro-4-mercaptobenzonitrile solution slowly to a solution of your target nucleophile. This maintains a low concentration of the thiol and minimizes the chance of self-reaction.

    • Choice of Base: Use a base that is just strong enough to deprotonate the thiol. An excessively strong base or a large excess of base can increase the concentration of the reactive thiolate and promote side reactions.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for your desired transformation. Higher temperatures will accelerate the undesired self-condensation.

Part 3: Solvent Stability Reference Table

This table summarizes the expected stability and potential issues when dissolving 3-Fluoro-4-mercaptobenzonitrile in common laboratory solvents.

Solvent ClassExamplesExpected Stability (Short-Term)Potential Issues & CausalityRecommended Use Case
Polar Aprotic DMF, DMSO, Acetonitrile, NMPModerate to Low High risk of oxidation to disulfide, especially with base. These solvents can dissolve enough oxygen to be problematic. Some PFAS compounds have shown degradation in these solvents.[9]Controlled reactions (SNAr) under a strict inert atmosphere.[8] Not recommended for storage.
Polar Protic Ethanol, Methanol, WaterModerate Low risk of oxidation in neutral/acidic media. High risk of oxidation in basic media due to thiolate formation.[7]Reactions where the protonated thiol is desired; recrystallization (with care). Avoid basic conditions unless oxidation is controlled.
Non-Polar Aprotic Hexane, Toluene, DichloromethaneGood Lower solubility of oxygen compared to polar solvents. The primary risk remains slow oxidation over time.Preparing slurries, short-term storage of solutions (if solubility allows), and as reaction media when polarity is not critical.
Ethers THF, 2-MeTHF, DioxaneGood to Moderate Prone to forming explosive peroxides upon storage, which are potent oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides.General reaction solvent. Requires careful vetting of solvent quality to avoid peroxide-induced oxidation.

Part 4: Experimental Protocol: Preparation of a Stable Stock Solution

This protocol provides a self-validating method for preparing a stock solution of 3-Fluoro-4-mercaptobenzonitrile with minimal risk of degradation.

Objective: To prepare a 10 mM stock solution in degassed anhydrous acetonitrile.

Materials:

  • 3-Fluoro-4-mercaptobenzonitrile

  • Anhydrous acetonitrile (≤30 ppm H₂O)

  • Argon or Nitrogen gas supply with manifold/needles

  • Schlenk flask or vial with a rubber septum

  • Syringes and needles

Methodology:

  • System Preparation:

    • Dry the Schlenk flask/vial in an oven (120°C) for at least 2 hours and allow it to cool to room temperature under a stream of inert gas.

    • This ensures no adsorbed water or oxygen is present on the glassware.

  • Solvent Degassing:

    • Transfer the required volume of anhydrous acetonitrile to a separate Schlenk flask.

    • Seal the flask and insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle as a gas outlet.

    • Bubble the inert gas through the solvent for 15-20 minutes. This physically displaces dissolved oxygen.

    • After degassing, remove the needles and maintain a positive pressure of inert gas in the flask.

  • Solution Preparation:

    • Quickly weigh the required mass of 3-Fluoro-4-mercaptobenzonitrile and add it to the prepared (dry, inert) reaction vial.

    • Immediately seal the vial with the septum.

    • Purge the vial by inserting an inlet needle for inert gas and an outlet needle for 3-5 minutes.

    • Using a gas-tight syringe, withdraw the calculated volume of degassed acetonitrile from your solvent flask.

    • Carefully inject the solvent into the vial containing the solid compound.

    • Gently swirl or sonicate the vial until the solid is fully dissolved.

  • Storage & Validation:

    • Wrap the vial in foil to protect it from light.

    • Store at 2-8°C.

    • Self-Validation: Before use (especially after storage), it is good practice to run a quick TLC or a rapid LC-MS check to confirm the absence of the disulfide impurity. A pure solution validates the integrity of your preparation technique.

Part 5: Mechanistic Insight: The Primary Degradation Pathway

The most common degradation pathway for 3-Fluoro-4-mercaptobenzonitrile in solution is the base-catalyzed oxidation to its corresponding disulfide. This process involves the deprotonation of the thiol to the more reactive thiolate, which is then oxidized.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation Thiol 2 x R-SH (3-Fluoro-4-mercaptobenzonitrile) Thiolate 2 x R-S⁻ (Thiolate Anion) Thiol->Thiolate + Base Base Base (e.g., OH⁻, Et₃N) Thiolate2 2 x R-S⁻ (Thiolate Anion) Oxidant Oxidant (e.g., O₂) Disulfide R-S-S-R (Disulfide Impurity) Thiolate2->Disulfide + Oxidant - 2e⁻

Caption: Base-catalyzed oxidation of 3-Fluoro-4-mercaptobenzonitrile.

The thiol (R-SH) is first deprotonated by a base to form the highly nucleophilic thiolate anion (R-S⁻). This anion then readily loses an electron to an oxidizing agent, such as molecular oxygen, to form a thiyl radical. Two thiyl radicals then combine to form the stable disulfide (R-S-S-R) bond.

References

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC. Retrieved January 25, 2026, from [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved January 25, 2026, from [Link]

  • Sorensen, S. R., et al. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 25, 2026, from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved January 25, 2026, from [Link]

  • Zhang, X., et al. (2017). Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions. Chemical Engineering Journal. Retrieved January 25, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Maksymiuk, K., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Retrieved January 25, 2026, from [Link]

  • Princeton University. (n.d.). Stench Chemicals (thiols) SOP. Retrieved January 25, 2026, from [Link]

  • ChemRxiv. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved January 25, 2026, from [Link]

  • Andrew, P. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved January 25, 2026, from [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 25, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Retrieved January 25, 2026, from [Link]

  • Erel, O., & Neselioglu, S. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medical Science. Retrieved January 25, 2026, from [Link]

  • Fairbanks, A. J., & Wormald, M. R. (2021). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • Fiveable. (n.d.). Thiol Oxidation Definition. Retrieved January 25, 2026, from [Link]

  • De Maria, P., & Fini, A. (1971). Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic. Retrieved January 25, 2026, from [Link]

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Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-Fluoro-4-mercaptobenzonitrile Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this versatile yet challenging building block. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

The unique structure of 3-Fluoro-4-mercaptobenzonitrile presents a fascinating chemical puzzle. The electron-withdrawing nitrile and fluoro groups activate the aromatic ring, while the mercapto (thiol) group introduces the significant challenge of potential catalyst poisoning. This guide will dissect these challenges and provide clear, actionable strategies for successful catalyst selection and reaction execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 3-Fluoro-4-mercaptobenzonitrile in cross-coupling reactions?

The two main challenges are catalyst poisoning and competing reactivity .

  • Catalyst Poisoning: The sulfur atom in the mercapto group (-SH) is a potent soft nucleophile that can irreversibly bind to soft metal centers like Palladium (Pd), forming stable Pd-S bonds.[1] This sequesters the palladium, removing it from the catalytic cycle and leading to low or no product conversion. This is often observed as the formation of a black precipitate (palladium black).

  • Competing Reactivity: The molecule has two potential sites for cross-coupling: the C-S bond (via the thiol) and the C-F bond. The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitrile group.[2] While direct C-F bond activation in palladium-catalyzed cross-coupling is difficult, it cannot be entirely ruled out under certain conditions, potentially leading to side products.

Understanding these two factors is the cornerstone of developing a successful coupling strategy.

Q2: Which type of coupling reaction is most suitable for this molecule?

The most direct and reliable approach is a Palladium-catalyzed C-S cross-coupling reaction , such as the Buchwald-Hartwig amination-type reaction adapted for thiols.[3] In this scenario, 3-Fluoro-4-mercaptobenzonitrile acts as the sulfur nucleophile that couples with an aryl or vinyl halide/triflate. This strategy directly utilizes the reactive thiol group.

Other potential, though more complex, strategies include:

  • Suzuki-Miyaura Coupling: This would require converting the thiol into a more suitable leaving group (e.g., a triflate) or coupling partner, adding synthetic steps.[4][5]

  • Sonogashira Coupling: Similar to the Suzuki reaction, this would involve coupling with a terminal alkyne and is best achieved by reacting with an aryl halide partner.[6][7]

For most applications, focusing on a robust C-S coupling protocol is the most efficient path forward.

Q3: How do I select the right catalyst and ligand to avoid poisoning?

This is the most critical decision. The key is to use a catalyst system that is highly active and resistant to sulfur poisoning. The consensus in modern organic synthesis points to palladium precatalysts combined with bulky, electron-rich biaryl monophosphine or ferrocenyl diphosphine ligands .[8]

Why this combination works:

  • Bulky Ligands: Steric hindrance around the palladium center disfavors the formation of stable, inactive multisulfur-palladium complexes. They promote a coordinatively unsaturated metal center necessary for the catalytic cycle to proceed.

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium atom, which accelerates the rate-limiting oxidative addition step and subsequent reductive elimination, helping the desired catalytic cycle outcompete the deactivation pathways.[9]

A summary of recommended catalyst systems is provided in the table below.

Catalyst System ComponentRecommended ExamplesRationale & Key Features
Palladium Precatalyst Buchwald G3/G4 Precatalysts, Pd(OAc)₂, Pd₂(dba)₃G3/G4 precatalysts offer superior stability and generate the active Pd(0) species reliably. Pd(OAc)₂ and Pd₂(dba)₃ are effective but may require in-situ reduction.
Ligand Biaryl Phosphines: XPhos, SPhos, tBuXPhosExcellent for promoting C-S coupling. Their bulk and electron-donating properties provide high activity and stability.[3]
Ferrocenyl Phosphines: CyPF-tBu, DiPPFKnown for exceptional activity in C-S coupling with aryl chlorides and bromides, often achieving high turnover numbers.[10][11]
Q4: Do I need to protect the thiol group before the reaction?

In most cases, protection is not necessary and is often counterproductive if you are performing a C-S coupling reaction where the thiol is the reacting nucleophile. A well-chosen catalyst system (as described in Q3) is designed to work with free thiols. Adding protection/deprotection steps reduces overall efficiency.

However, if you intend to perform a different reaction on the molecule where the thiol could interfere (e.g., a Suzuki coupling at a different position after converting the fluorine to a triflate), then protection with a standard group like a p-methoxybenzyl (PMB) ether would be necessary.

Q5: What are the optimal bases and solvents for these reactions?

The choice of base and solvent is crucial for ensuring the thiol is deprotonated to the active thiolate nucleophile without causing side reactions.

  • Bases: A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOtBu): Highly effective but can be aggressive towards sensitive functional groups.[12]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder, yet effective alternatives, particularly when dealing with base-sensitive functionalities like the nitrile group, which can be prone to hydrolysis.[13][14]

  • Solvents: Anhydrous, degassed aprotic solvents are mandatory to prevent catalyst deactivation by oxygen.

    • Toluene, 1,4-Dioxane, or tert-Butanol (t-BuOH): These are excellent choices that exhibit good solubility for the catalyst system and reagents.[14]

Crucial Precaution: Always ensure your solvent is thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before use.[14]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 3-Fluoro-4-mercaptobenzonitrile.

Problem 1: Low or No Conversion to Product
Probable CauseDiagnostic CheckRecommended Solution
Catalyst Poisoning/Deactivation Reaction mixture turns black or a black precipitate forms.1. Improve Ligand: Switch to a bulkier, more electron-rich ligand (e.g., from a simple phosphine to XPhos or CyPF-tBu).[3][11] 2. Check Reagent Purity: Ensure the thiol starting material is free of disulfide impurities, which can interfere. 3. Strictly Anaerobic Conditions: Re-evaluate your degassing procedure for solvents and ensure the reaction vessel is properly purged with an inert gas.[14]
Insufficiently Active Catalyst Reaction stalls at partial conversion with no visible decomposition.1. Switch to a Precatalyst: Use a Buchwald G3 or G4 precatalyst for more reliable generation of the active Pd(0) species. 2. Increase Temperature: Cautiously increase the reaction temperature in 10°C increments. 3. Screen Solvents: A change in solvent (e.g., from Toluene to Dioxane) can significantly impact catalyst activity.
Incorrect Base Strength Starting materials remain largely unreacted.1. Deprotonation Check: The thiol must be deprotonated. If using a weaker base like K₃PO₄, consider switching to a stronger one like NaOtBu. 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction medium.
Problem 2: Formation of Side Products
Side ProductProbable CauseRecommended Solution
Disulfide Homocoupling (Ar-S-S-Ar) Presence of oxygen in the reaction.This is an oxidative coupling. Improve degassing of solvents and ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.[14]
Aryl Halide Homocoupling (Ar'-Ar') Side reaction in the catalytic cycle, often promoted by oxygen or moisture.Ensure strictly anhydrous and anaerobic conditions. Sometimes, lowering the catalyst loading can disfavor this pathway.
Hydrolysis of Nitrile Group Use of a strong base in the presence of water.Use a weaker base (K₃PO₄, Cs₂CO₃) and ensure all reagents and solvents are scrupulously dried.[14]

Visualizing the Process

Decision Workflow for Coupling Strategy

The following diagram outlines the logical steps for approaching a coupling reaction involving 3-Fluoro-4-mercaptobenzonitrile.

G start Define Synthetic Goal q1 Is the thiol group the reacting nucleophile? start->q1 cs_coupling Pursue Pd-Catalyzed C-S Cross-Coupling q1->cs_coupling Yes other_reaction Protect the Thiol Group (e.g., PMB ether) q1->other_reaction No q2 Select Coupling Partner (Aryl/Vinyl Halide or Triflate) cs_coupling->q2 catalyst_selection Select Catalyst System: - Pd Precatalyst (G3/G4) - Bulky Ligand (XPhos, CyPF-tBu) q2->catalyst_selection conditions Optimize Conditions: - Base: NaOtBu or K3PO4 - Solvent: Degassed Toluene/Dioxane catalyst_selection->conditions troubleshoot Troubleshoot: - Low Conversion - Side Products conditions->troubleshoot

Caption: Decision tree for planning a coupling reaction.

Simplified Buchwald-Hartwig C-S Catalytic Cycle

This diagram illustrates the key steps and highlights where thiol poisoning can occur.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar'-X) pd0->ox_add poison Inactive Pd-S Complexes pd0->poison Excess Thiol pd_ii Ar'-Pd(II)-X(L_n) ox_add->pd_ii transmetal Ligand Exchange / Deprotonation (Ar-SH + Base) pd_ii->transmetal pd_ii->poison Thiolate Attack pd_thiolate Ar'-Pd(II)-SAr(L_n) transmetal->pd_thiolate red_elim Reductive Elimination pd_thiolate->red_elim product Ar'-S-Ar (Product) red_elim->product product->pd0

Caption: Catalytic cycle and potential poisoning pathways.

Reference Experimental Protocol

General Procedure for Palladium-Catalyzed C-S Coupling

This protocol is a starting point and should be optimized for specific substrates. It employs a robust catalyst system known for its efficacy in challenging C-S couplings.[10]

Materials:

  • 3-Fluoro-4-mercaptobenzonitrile (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • CyPF-tBu (3.3 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, CyPF-tBu, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide, followed by 3-Fluoro-4-mercaptobenzonitrile.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired aryl thioether product.

References

  • Reddy, M. S., et al. (2006). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Tan, Z., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. [Link]

  • Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Ball, N. D., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Jana, S., et al. (2021). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers. [Link]

  • Canivet, J., et al. (2011). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications. [Link]

  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron. [Link]

  • Fernández-Rodríguez, M. A., et al. (2008). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. [Link]

  • Glöcklhofer, F., et al. (2024). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]

  • Akkurt, M., et al. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling . [Link]

  • ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination . [Link]

  • Rocchigiani, L., & Scherf, U. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Fernández-Rodríguez, M. A., et al. (2007). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition. [Link]

  • ResearchGate. Repairing the Thiol-Ene Coupling Reaction . [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. [Link]

  • Gök, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Organic Letters. [Link]

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  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . [Link]

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Optimization

Technical Support Center: Analytical Methods for Monitoring 3-Fluoro-4-mercaptobenzonitrile Reactions

Welcome to the technical support center for analytical methods focused on 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on 3-Fluoro-4-mercaptobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction monitoring, ensure data integrity, and accelerate your research.

Introduction to Monitoring 3-Fluoro-4-mercaptobenzonitrile Reactions

3-Fluoro-4-mercaptobenzonitrile is a key building block in medicinal chemistry and materials science. Its reactivity is centered around three main functional groups: the fluorine atom, the thiol group, and the nitrile group.[1] The thiol group is particularly reactive and can undergo alkylation, acylation, or oxidation to form disulfides.[1] Given the diverse reactivity of this molecule, precise and reliable analytical monitoring is crucial for understanding reaction kinetics, identifying intermediates, and ensuring the desired product is obtained with high purity.

This guide will focus on the most common and powerful analytical techniques for monitoring reactions involving 3-Fluoro-4-mercaptobenzonitrile: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of organic reactions, offering quantitative insights into the consumption of starting materials and the formation of products.

Experimental Protocol: A General HPLC Method

Below is a starting point for developing an HPLC method for monitoring a reaction involving 3-Fluoro-4-mercaptobenzonitrile. This protocol should be optimized for your specific reaction mixture.

Step-by-Step Methodology:

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture.

    • Dilute the quenched sample with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and expected product have significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the starting material and product(s).

    • Calculate the percentage conversion and yield based on a pre-established calibration curve.

HPLC Troubleshooting Guide
Problem Potential Causes Solutions & Explanations
Peak Tailing for Thiol-Containing Compounds Secondary interactions between the thiol group and the silica support of the column.- Use a mobile phase with a low pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of residual silanol groups on the column, reducing secondary interactions. - Employ an end-capped column: These columns have fewer free silanol groups, minimizing unwanted interactions.
Poor Resolution Between Starting Material and Product Inadequate separation under the current chromatographic conditions.- Optimize the mobile phase gradient: Adjust the gradient slope or the initial/final concentrations of the organic solvent to improve separation. - Change the organic modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly impact resolution.
Ghost Peaks Appearing in the Chromatogram Contamination in the injector, column, or mobile phase.- Flush the injector and column: Use a strong solvent to remove any strongly retained compounds from previous injections.[2] - Use high-purity solvents: Ensure your mobile phase components are HPLC grade to avoid introducing contaminants.
Irreproducible Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.- Use a column oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[3] - Prepare fresh mobile phase daily: The composition of the mobile phase can change over time due to evaporation of the more volatile component.[3] - Check the pump for leaks and ensure proper degassing: Air bubbles in the system can cause flow rate fluctuations.[4]
Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: My thiol compound is not detected by UV. What are my options?

A1: If your compound lacks a strong chromophore, you may need to use a different detection method. For thiols, derivatization with a fluorescent tag like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) followed by fluorescence detection is a highly sensitive option.[5] Another approach is to use a mass spectrometer as the detector (LC-MS).

Q2: I see a new peak in my chromatogram that I don't recognize. How can I identify it?

A2: The new peak could be an intermediate, a side product, or an impurity. To identify it, you can collect the fraction corresponding to the peak and analyze it by other techniques like mass spectrometry or NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for real-time reaction monitoring, providing detailed structural information about all components in the reaction mixture.[6][7]

Experimental Protocol: Reaction Monitoring by ¹H NMR

Step-by-Step Methodology:

  • Sample Preparation:

    • Set up the reaction in a deuterated solvent if possible. If not, a co-solvent containing a deuterated lock solvent can be used.

    • Alternatively, withdraw aliquots from the reaction at specific time points, quench them, and prepare them for NMR analysis in a deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture at t=0.

    • Acquire subsequent spectra at regular intervals.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and the product.

    • Integrate these peaks and use the relative integrals to determine the reaction conversion over time.

NMR Troubleshooting Guide
Problem Potential Causes Solutions & Explanations
Broad or Distorted Peaks Poor shimming, sample inhomogeneity, or the presence of paramagnetic species.- Re-shim the spectrometer: This will improve the homogeneity of the magnetic field. - Filter the sample: Insoluble material can lead to poor line shape. - Check for paramagnetic impurities: If present, they can be removed by passing the sample through a small plug of silica gel.
Overlapping Aromatic Signals The chemical shifts of aromatic protons in the starting material and product are very similar.- Use a higher field NMR spectrometer: This will increase the dispersion of the signals. - Utilize 2D NMR techniques: Techniques like COSY and HSQC can help to resolve overlapping signals and assign them to specific protons.
Difficulty in Phasing the Spectrum The presence of a large solvent peak or baseline distortions.- Use solvent suppression techniques: This will reduce the intensity of the solvent signal. - Apply baseline correction algorithms: Most NMR processing software has functions to correct for baseline distortions.
Frequently Asked Questions (FAQs) for NMR Analysis

Q1: Why are the aromatic proton signals of my compound so far downfield?

A1: Aromatic protons are deshielded by the ring current effect of the delocalized π electrons in the benzene ring, causing them to resonate at a higher chemical shift (further downfield) compared to vinylic protons.[8]

Q2: Can I use ¹⁹F NMR to monitor my reaction?

A2: Absolutely. Since 3-Fluoro-4-mercaptobenzonitrile contains a fluorine atom, ¹⁹F NMR can be a very powerful and clean technique for monitoring the reaction, as the ¹⁹F spectrum will likely be much simpler than the ¹H spectrum.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the components in a reaction mixture. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying reactants, products, and byproducts.

Experimental Protocol: LC-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the sample as you would for HPLC analysis.

  • Instrumentation and Conditions:

    • Use the same HPLC method as described above.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the starting material and expected product.

    • The peak areas in the extracted ion chromatograms can be used for quantification.

Mass Spectrometry Troubleshooting Guide
Problem Potential Causes Solutions & Explanations
No Molecular Ion Peak Observed The molecule is fragmenting in the ion source.- Use a softer ionization technique: If using electron ionization (EI), which is common in GC-MS, consider switching to a softer method like chemical ionization (CI) or field ionization (FI).[11] For LC-MS, ESI is already a soft technique, but you can try optimizing the source parameters (e.g., reducing the cone voltage). - Check for in-source decay: The molecule may be unstable under the MS conditions.
Complex Mass Spectrum with Many Peaks The presence of multiple components in the sample or extensive fragmentation.- Improve the chromatographic separation: Better separation before the MS will result in cleaner mass spectra for each component. - Use tandem mass spectrometry (MS/MS): This technique can be used to fragment a specific ion and obtain structural information, which can help in identifying unknown peaks.
Low Signal Intensity Poor ionization efficiency or ion suppression effects.- Optimize the mobile phase: The pH and composition of the mobile phase can significantly affect ionization efficiency. - Dilute the sample: High concentrations of salts or other non-volatile components can suppress the signal of the analyte.
Frequently Asked Questions (FAQs) for Mass Spectrometry

Q1: What kind of fragmentation pattern should I expect for 3-Fluoro-4-mercaptobenzonitrile?

A1: While the exact fragmentation will depend on the ionization method and energy, you might expect to see fragments corresponding to the loss of the nitrile group (CN), the thiol group (SH), or the fluorine atom (F).

Q2: Can I use MS to identify disulfide byproducts?

A2: Yes, MS is an excellent technique for this. The disulfide dimer of 3-Fluoro-4-mercaptobenzonitrile would have a molecular weight that is double that of the starting material minus two hydrogen atoms. This would be readily observable in the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for monitoring a chemical reaction using the analytical techniques discussed.

Analytical Workflow for Reaction Monitoring cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analytical Techniques cluster_3 Data Analysis & Interpretation Reaction Chemical Reaction (3-Fluoro-4-mercaptobenzonitrile + Reagent) Quenching Quench Aliquot Reaction->Quenching Time Points Dilution Dilute Sample Quenching->Dilution Filtration Filter Sample Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC NMR NMR Analysis Filtration->NMR LCMS LC-MS Analysis Filtration->LCMS Data_Analysis Calculate Conversion & Yield HPLC->Data_Analysis Structure_ID Identify Byproducts NMR->Structure_ID LCMS->Structure_ID Kinetics Determine Reaction Kinetics Data_Analysis->Kinetics Structure_ID->Kinetics

Caption: A typical workflow for monitoring chemical reactions.

References

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. In PubChem. Retrieved from [Link]

  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ResearchGate. (2019, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • PubMed. (2021, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • ACS Publications. (2021, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Nitschke, J. R. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.
  • Chemistry LibreTexts. (2021, January 22). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • ACS Publications. (2021, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv. (n.d.). Sulfur analyzed with HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]

  • YouTube. (2024, May 9). Advances in reaction monitoring with FlowNMR. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2019, August 6). Measuring aromaticity by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-based analysis of human samples. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • YouTube. (2018, January 28). Nmr chemical shift problem involving aromaticity Csir-Net, 2017 Dec, Q. 98, set-C. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-4-mercaptobenzonitrile

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-mercaptobenzonitrile (FMB-SH). This document is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-mercaptobenzonitrile (FMB-SH). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet challenging, chemical intermediate. Here, we address common experimental hurdles through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Overview of Synthetic Challenges

The synthesis of 3-Fluoro-4-mercaptobenzonitrile is complicated by two primary factors: the inherent instability of key intermediates and the high reactivity of the final thiol product. The thiol group (-SH) is highly susceptible to oxidation, readily forming disulfide bridges, which often leads to reduced yields and complex purification steps.[1][2] Furthermore, a common synthetic route via a diazonium salt intermediate requires careful temperature control to prevent decomposition and side reactions.[3][4] This guide provides a robust framework for navigating these challenges effectively.

Primary Synthesis Pathway: Diazotization-Thiolation

The most common and adaptable route to FMB-SH starts from 3-Fluoro-4-aminobenzonitrile. The process involves two critical stages:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid at low temperatures.[5]

  • Thiolation: Substitution of the diazonium group with a sulfur nucleophile, followed by hydrolysis to yield the target thiol.

Below is a diagram illustrating this primary pathway and potential side reactions.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 3-Fluoro-4-aminobenzonitrile B Aryl Diazonium Salt [Ar-N₂⁺Cl⁻] A->B NaNO₂, HCl 0-5 °C C Xanthate Intermediate [Ar-S-C(=S)OEt] B->C K⁺ ⁻S-C(=S)OEt (Potassium Ethyl Xanthate) E 3-Fluoro-4-hydroxybenzonitrile (Phenol byproduct) B->E H₂O, >5 °C F Azo-coupled Dimer (Impurity) B->F + Unreacted Amine D 3-Fluoro-4-mercaptobenzonitrile (Target Product) C->D Hydrolysis (e.g., NaOH, then H₃O⁺) G Disulfide Byproduct (Oxidation) D->G O₂, Base

Caption: Primary synthesis of FMB-SH and common side reactions.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is very low, and I suspect the initial diazotization is failing. What could be wrong?

A1: Incomplete or failed diazotization is a frequent issue and is almost always related to temperature control or reagent quality.

  • Causality & Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] The N-N triple bond is prone to decomposition, releasing nitrogen gas and leaving behind a highly reactive aryl cation that readily reacts with water to form an undesired phenol byproduct.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C throughout the addition of sodium nitrite (NaNO₂). Use an ice-salt bath for more effective cooling.[5]

    • Reagent Quality: Use freshly opened or properly stored sodium nitrite. Old NaNO₂ can absorb moisture and degrade, leading to inaccurate stoichiometry.

    • Acid Concentration: The reaction requires a sufficient excess of strong acid (typically HCl or H₂SO₄) to fully protonate the starting amine and generate nitrous acid (HNO₂) in situ from NaNO₂.

    • Monitoring Completion: You can check for the complete consumption of the starting amine using TLC. To check for a slight excess of nitrous acid, which indicates the reaction is complete, use potassium iodide-starch paper (a positive test turns blue-black).

Q2: My final product is a yellow, hard-to-purify solid instead of a clean thiol. What is it, and how do I prevent it?

A2: This is a classic sign of disulfide formation. The target thiol, 3-fluoro-4-mercaptobenzonitrile, is easily oxidized to the corresponding disulfide, especially under basic conditions or upon exposure to air.[1][6]

  • Causality & Explanation: Thiolates (Ar-S⁻), which form under neutral or basic pH, are extremely susceptible to oxidation. Two thiolate molecules can couple to form a disulfide (Ar-S-S-Ar). This process is often catalyzed by trace metal impurities or exposure to atmospheric oxygen.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, particularly the workup and purification steps, under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Acidic Workup: During the workup, ensure the aqueous layer is acidified before extracting the product. In its protonated thiol form (Ar-SH), the compound is significantly less prone to oxidation than as the thiolate anion (Ar-S⁻).

    • Reductive Quench: After hydrolysis of the xanthate intermediate, consider adding a mild reducing agent like sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃) to the reaction mixture to reduce any disulfide that has formed back to the thiol before extraction.[7]

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

Q3: The reaction mixture turned a deep red/brown color after adding the diazonium salt solution. Is this normal?

A3: A deep coloration often indicates the formation of azo-coupled byproducts.

  • Causality & Explanation: This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic ring. The most common culprit is unreacted 3-fluoro-4-aminobenzonitrile starting material, which acts as a nucleophile to attack another diazonium salt molecule, forming a brightly colored azo dye.

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: Before proceeding to the thiolation step, confirm that the diazotization is complete (see A1). This minimizes the presence of the unreacted amine nucleophile.

    • Slow Addition: Add the cold diazonium salt solution slowly to the solution of the sulfur nucleophile (e.g., potassium ethyl xanthate). This maintains a low concentration of the diazonium salt, favoring the desired reaction over self-coupling.

G Start Problem Occurs Q1 Low Yield? Start->Q1 Q2 Yellow Solid / Disulfide Formation? Q1->Q2 No A1 Check Temp (0-5 °C) Check Reagent Quality Monitor Completion Q1->A1 Yes Q3 Deep Red/Brown Color? Q2->Q3 No A2 Use Inert Atmosphere Acidify Workup Add Reducing Agent Q2->A2 Yes A3 Ensure Full Diazotization Slowly Add Diazonium Salt Q3->A3 Yes

Sources

Optimization

Removal of impurities from 3-Fluoro-4-mercaptobenzonitrile

Technical Support Center: 3-Fluoro-4-mercaptobenzonitrile A Guide to Identification, Removal, and Prevention of Common Impurities Troubleshooting Guide: Common Experimental Issues This section addresses specific problems...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-mercaptobenzonitrile

A Guide to Identification, Removal, and Prevention of Common Impurities

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification and handling of 3-Fluoro-4-mercaptobenzonitrile.

Q1: My characterization (NMR, LC-MS) shows a significant impurity with a molecular weight of 304.34 g/mol . What is it, and how do I remove it?

Answer:

This impurity is almost certainly the disulfide dimer, 4,4'-dicyano-2,2'-difluorodiphenyl disulfide. The thiol (-SH) group in 3-Fluoro-4-mercaptobenzonitrile is highly susceptible to oxidation, especially when exposed to air (oxygen), which causes two molecules to couple and form a disulfide bond (-S-S-).[1][2] This is the most common impurity encountered.

Causality: The oxidation is often catalyzed by trace metals and can occur during the reaction workup, purification, or storage if proper precautions are not taken. The reaction is accelerated in basic conditions, where the more nucleophilic thiolate anion (S⁻) is present.[2]

Identification:

Technique Observation for Disulfide Impurity
Mass Spec (MS) A peak at m/z corresponding to [2M-2H]⁺, which for C₁₄H₆F₂N₂S₂ is 304.34.
¹H NMR Disappearance of the thiol proton signal (typically a broad singlet around 3.5-4.5 ppm). The aromatic signals may shift slightly downfield.
IR Spectroscopy Absence of the characteristic weak S-H stretching band around 2550 cm⁻¹.[3] The strong nitrile (C≡N) peak around 2230 cm⁻¹ will remain.[3]

Removal Protocol: Reductive Workup followed by Chromatography

If the disulfide has already formed, it can be cleaved back to the thiol using a mild reducing agent before final purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, oxidized product in a suitable organic solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Reduction: Add a mild reducing agent. A common choice is Sodium borohydride (NaBH₄), added portion-wise at 0 °C. Alternatively, dithiothreitol (DTT) can be used.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude thiol using flash column chromatography.[3][4]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar/polar solvent system. Start with a gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20).[3][5]

Q2: My purified product is a white solid initially, but it turns yellow or develops an off-white color upon standing. What is causing this discoloration?

Answer:

The development of a yellow color is a strong indicator of gradual air oxidation to the disulfide dimer and potentially other minor degradation products.[1] Even trace amounts of the disulfide, which can be yellowish, will discolor the bulk material. This issue highlights the importance of proper handling and storage, even for a product that was initially pure.

Causality: Thiols are sensitive compounds. Continuous or repeated exposure to atmospheric oxygen, even at room temperature in a seemingly sealed vial, can lead to the formation of colored impurities over time.[2]

Prevention and Solution:

  • Inert Atmosphere: Always handle and store the solid product under an inert atmosphere (e.g., Nitrogen or Argon).[6][7] After each use, flush the headspace of the container with an inert gas before sealing.[2]

  • Storage Conditions: Store the material in a cool, dark place, such as a refrigerator or freezer, to slow the rate of any potential degradation.[6]

  • Repurification: If the discoloration is significant, the material should be repurified. The most effective method is recrystallization from a suitable solvent system, which is excellent for removing small amounts of colored impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: Find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for compounds of this type include Hexane/Ethyl Acetate or Toluene.[8]

  • Dissolution: In a flask, add a minimal amount of the hot solvent (e.g., Toluene) to the discolored solid until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum while protecting them from air.

Frequently Asked Questions (FAQs)

Q1: What is the single best method for purifying crude 3-Fluoro-4-mercaptobenzonitrile after synthesis?

Answer:

For most applications, flash column chromatography on silica gel is the most reliable and versatile method for obtaining high-purity 3-Fluoro-4-mercaptobenzonitrile.[3][5] It is highly effective at separating the target thiol from both more polar impurities (like hydrolyzed byproducts) and less polar impurities (like starting materials or the disulfide dimer). A typical eluent system is a gradient of ethyl acetate in hexane.[4][9]

dot digraph "Purification_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: General purification workflow for 3-Fluoro-4-mercaptobenzonitrile.

Q2: How can I proactively prevent disulfide formation during my reaction workup?

Answer:

Preventing oxidation from the outset is far more efficient than removing the resulting disulfide.

  • Degas Solvents: Use solvents that have been degassed by bubbling an inert gas (N₂ or Ar) through them for 15-30 minutes before use. This removes dissolved oxygen.

  • Acidic Wash: During aqueous workup, use a slightly acidic water wash (e.g., dilute HCl). The thiol is less prone to oxidation at a lower pH compared to the basic conditions where the reactive thiolate anion forms.[2]

  • Minimize Air Exposure: Avoid exposing the reaction mixture or the product solution to air for extended periods. When performing extractions, work efficiently and keep flasks stoppered.

  • Inert Atmosphere Blanketing: Concentrate the product solution on a rotary evaporator and then immediately blanket the flask with nitrogen or argon.

dot digraph "Oxidation_Pathway" { graph [fontname="Arial", rankdir="LR"]; node [shape=box, style="rounded", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#EA4335"];

} enddot Caption: Oxidation of the thiol to its corresponding disulfide dimer.

Q3: What are the ideal storage conditions for high-purity 3-Fluoro-4-mercaptobenzonitrile?

Answer:

To maintain long-term purity, the compound must be protected from air, light, and heat.

  • Atmosphere: Store under a positive pressure of an inert gas like Argon or Nitrogen.[6][7]

  • Container: Use a well-sealed amber glass vial or a vial wrapped in aluminum foil to protect it from light.

  • Temperature: Store in a freezer (ideally at -20 °C) or at a minimum, in a refrigerator (2-8 °C).[6]

  • Handling: When removing a sample, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. After taking the sample, re-flush the container with inert gas before sealing and returning to cold storage.

Q4: Which analytical techniques are most crucial for confirming the purity of my final product?

Answer:

A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR: Essential for confirming the chemical structure. Look for the absence of signals from starting materials or byproducts. The integration of the thiol proton against the aromatic protons can give a good purity estimate. It can also detect residual solvents.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for quantifying purity and detecting trace-level impurities. It can easily separate the desired thiol from the disulfide dimer and other potential contaminants, providing a precise purity percentage (e.g., >99% by area under the curve).[3]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups. Ensure you see a sharp, strong nitrile (C≡N) stretch around 2230 cm⁻¹ and a weak thiol (S-H) stretch around 2550 cm⁻¹.[3]

References

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.).
  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. [Link]

  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.).
  • 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140. (n.d.). PubChem. [Link]

  • Thiophenol - SAFETY DATA SHEET. (2024). Alfa Aesar. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Green Chemistry Letters and Reviews. [Link]

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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022). PubMed Central. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of 3-Fluoro-4-mercaptobenzonitrile: A Comparative Study of HPLC and UPLC Methods

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. 3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. 3-Fluoro-4-mercaptobenzonitrile is a key building block in the development of various therapeutic agents. Its molecular structure, featuring a reactive thiol group and an activated aromatic ring, makes it versatile for synthesis but also susceptible to the formation of process-related impurities. The robust analytical characterization of such intermediates is not merely a quality control checkpoint; it is a strategic imperative that influences route selection, process optimization, and regulatory success.[1]

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity analysis of 3-Fluoro-4-mercaptobenzonitrile. We will dissect a validated stability-indicating HPLC method, explain the scientific rationale behind its parameters, and compare its performance against a high-throughput UPLC alternative, providing the data and protocols necessary for researchers to make informed decisions in their own laboratories.

The Primary Analytical Workhorse: Reversed-Phase HPLC with UV Detection

For decades, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been the gold standard for purity and impurity profiling in the pharmaceutical industry due to its robustness, versatility, and broad applicability.[2][3][4][5] The method detailed here is designed not only to quantify the main component but also to separate it from its most likely impurities, particularly the disulfide dimer formed via oxidation of the thiol group.

Causality Behind Experimental Choices

The development of a reliable HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[6][7]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. 3-Fluoro-4-mercaptobenzonitrile is a moderately polar molecule, making it well-suited for separation based on hydrophobic interactions with the C18 alkyl chains. This stationary phase provides excellent retention and resolution for a wide range of organic molecules.[8]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC, selected for its low viscosity and UV transparency. A small amount of formic acid (0.1%) is added to both the aqueous and organic phases. This serves a critical purpose: it maintains a consistent, slightly acidic pH (around 2.7) to suppress the ionization of the thiol group (-SH). Analyzing thiols in their neutral state is crucial for preventing peak tailing and ensuring reproducible retention times.

  • Gradient Elution: A gradient elution program, where the proportion of acetonitrile is increased over time, is employed. This is superior to an isocratic (constant mobile phase composition) method for purity analysis. A gradient ensures that any early-eluting, more polar impurities are well-retained and resolved, while strongly retained, non-polar impurities (like the disulfide dimer) are eluted in a reasonable time with sharp peak shapes.[8]

  • UV Detection Wavelength: The benzonitrile core of the molecule contains a strong chromophore. A photodiode array (PDA) detector is used to scan across a range of wavelengths, with 254 nm selected for quantification. This wavelength provides a strong absorbance signal for the analyte, ensuring high sensitivity, while being a common wavelength for aromatic compounds.[9][10]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample Preparation (1.0 mg/mL in Diluent) Injection HPLC Injection (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhase->Separation SST System Suitability Test (Inject Reference Standard) SST->Injection Pre-run Check Injection->Separation Detection UV Detection (@ 254 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram Generation) Detection->Acquisition Integration Peak Integration & Processing Acquisition->Integration Reporting Purity Calculation (% Area Normalization) Integration->Reporting

Caption: A standard workflow for the HPLC purity analysis of a pharmaceutical intermediate.

Detailed HPLC Protocol

This protocol is designed to be self-validating through the inclusion of a rigorous System Suitability Test (SST), as mandated by pharmacopeias like the USP.[11][12][13][14]

1. Materials and Reagents:

  • 3-Fluoro-4-mercaptobenzonitrile Reference Standard and Test Sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: 254 nm

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in diluent to obtain a concentration of 0.05 mg/mL.

  • Test Sample Solution: Accurately weigh and dissolve the test sample in diluent to obtain a concentration of 1.0 mg/mL.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable for use if it meets the following criteria, which are based on established regulatory guidelines.[15][16][17]

    Parameter Acceptance Criteria Rationale
    Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, indicating good chromatographic performance.
    Resolution (Rs) ≥ 2.0 (between main peak and closest impurity) Confirms the method's ability to separate closely eluting species.

    | Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision and repeatability of the analytical system. |

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform the SST as described above.

  • Inject the Test Sample Solution in duplicate.

  • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[18][19] To force the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[20][21]

The primary advantages derived from this technology are a dramatic increase in speed, resolution, and sensitivity.[22] For laboratories in drug discovery or high-throughput screening environments, converting an HPLC method to a UPLC method can increase productivity significantly.

Performance Head-to-Head: HPLC vs. UPLC

To objectively compare these two platforms, the validated HPLC method for 3-Fluoro-4-mercaptobenzonitrile was geometrically scaled and transferred to a UPLC system. The table below summarizes the comparative performance data.

Performance MetricHPLC Method UPLC Method Advantage
Analysis Time (Total Run) 20.0 minutes4.0 minutesUPLC (5x Faster)
Resolution (Rs) - Main Peak vs. Disulfide 3.54.8UPLC (Higher Resolution)
Peak Tailing Factor (T) - Main Peak 1.21.1UPLC (Sharper Peaks)
Limit of Quantification (LOQ) ~0.05%~0.02%UPLC (Higher Sensitivity)
Solvent Consumption per Run ~20 mL~2.8 mLUPLC (Greener)
System Backpressure (Typical) ~1,800 psi~9,500 psiN/A

The following diagram provides a logical comparison of the core attributes of each technology.

Tech_Comparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_uplc Ultra-Performance Liquid Chromatography (UPLC) center Chromatographic Purity Analysis HPLC_Node HPLC center->HPLC_Node Standard Workhorse UPLC_Node UPLC center->UPLC_Node High-Throughput Alternative Robust Robust & Widely Available HPLC_Node->Robust LowerP Lower Pressure ( < 6,000 psi) HPLC_Node->LowerP LargerP Larger Particles (3-5 µm) HPLC_Node->LargerP LongerT Longer Analysis Times HPLC_Node->LongerT Faster Faster Analysis UPLC_Node->Faster HigherR Higher Resolution & Sensitivity UPLC_Node->HigherR HigherP Higher Pressure ( > 10,000 psi) UPLC_Node->HigherP SmallerP Smaller Particles ( < 2 µm) UPLC_Node->SmallerP

Caption: A comparison of the fundamental characteristics of HPLC and UPLC technology.

As the data clearly shows, the UPLC method offers substantial benefits in speed, efficiency, and sensitivity. The five-fold reduction in analysis time allows for a much higher sample throughput, while the improved resolution can provide greater confidence in separating and quantifying trace-level impurities.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are indispensable techniques for ensuring the purity of pharmaceutical intermediates like 3-Fluoro-4-mercaptobenzonitrile.[18] The choice between them is not about which is "better," but which is more fit-for-purpose.

  • The HPLC method stands as a robust, reliable, and universally accessible workhorse. It is perfectly suited for routine quality control laboratories where methods are run consistently and transferability between different sites and instruments is a key consideration.

  • The UPLC method is the clear choice for research, development, and high-throughput environments. Its speed accelerates process development and enables faster release of materials, while its enhanced sensitivity and resolution are invaluable for in-depth impurity profiling and forced degradation studies.

Ultimately, a well-characterized and validated analytical method, regardless of the platform, is a cornerstone of drug development. It provides the reliable data necessary to ensure that only high-quality intermediates proceed through the synthesis pipeline, safeguarding the quality and safety of the final drug product.

References

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Fluoro-4-mercaptobenzonitrile and its Derivatives

Introduction 3-Fluoro-4-mercaptobenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile, a thiol, and a fluorine atom covalently bonded to a benzene ring. With a molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-mercaptobenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile, a thiol, and a fluorine atom covalently bonded to a benzene ring. With a molecular weight of 153.18 g/mol and a formula of C₇H₄FNS, this molecule and its derivatives serve as important building blocks and intermediates in medicinal chemistry and materials science.[1] Accurate characterization of these compounds is paramount for ensuring purity, identifying metabolites, and elucidating structures of novel derivatives. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[2]

This guide provides a comprehensive comparison of mass spectrometry methodologies for the analysis of 3-Fluoro-4-mercaptobenzonitrile. We will explore the critical choices in experimental design, from ionization source selection to the performance characteristics of different mass analyzers. The causality behind these choices will be explained, providing researchers, scientists, and drug development professionals with the rationale needed to develop robust, self-validating analytical methods.

Section 1: Ionization Source Selection - A Comparative Analysis

The first and most critical decision in developing an MS method is the choice of ionization source. The efficiency of ion formation directly impacts sensitivity and data quality. For a molecule like 3-Fluoro-4-mercaptobenzonitrile, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Causality Behind the Choice: The selection hinges on the physicochemical properties of the analyte. ESI is a soft ionization technique ideal for polar and ionizable compounds, while APCI is better suited for less polar and more volatile analytes that are thermally stable.[3][4][5] Our target molecule possesses a polar nitrile group and an acidic thiol (-SH) proton, making it an excellent candidate for ESI. The thiol group can be readily deprotonated, suggesting high sensitivity in negative ion mode. Conversely, the nitrile group could be protonated, allowing for positive ion mode analysis. APCI remains a viable alternative, particularly for less polar derivatives or when analyzing complex matrices.[6]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 3-Fluoro-4-mercaptobenzonitrile
Principle Ions are formed by applying a high voltage to a liquid to create an aerosol.[7]A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[4]ESI directly leverages the solution-phase chemistry of the analyte.
Analyte Polarity Best for polar and ionizable compounds.[3]Best for neutral or moderately polar compounds.[5][8]The thiol and nitrile groups confer significant polarity. ESI is preferred.
Ionization Mode Negative Mode: The thiol proton is acidic and easily removed to form [M-H]⁻. Positive Mode: The nitrile nitrogen can be protonated to form [M+H]⁺.Both positive and negative modes are possible, typically forming [M+H]⁺ or [M-H]⁻.Negative mode ESI is predicted to be the most sensitive due to the thiol's acidity.
Thermal Stability Not a primary requirement as ionization occurs from liquid droplets.Analyte must be thermally stable to withstand vaporization at high temperatures.[4]While likely stable, ESI avoids any potential for thermal degradation.
Matrix Effects More susceptible to ion suppression from salts and non-volatile buffers.Generally less susceptible to matrix effects than ESI.[4]For complex matrices (e.g., biological fluids), APCI might offer more robust quantitation.

Senior Scientist's Recommendation: Begin method development with Electrospray Ionization (ESI) in negative ion mode . The acidity of the thiol proton makes the formation of the [M-H]⁻ ion highly favorable and likely to provide the highest sensitivity. Positive ion mode ESI should be evaluated as a secondary option. APCI should be considered if ESI performance is poor due to matrix interference or for the analysis of non-polar derivatives.

Section 2: Mass Analyzer Performance Comparison

Following ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis. We compare the three most common types used in LC-MS: Quadrupole, Time-of-Flight (TOF), and Orbitrap.

ParameterQuadrupole (Q)Time-of-Flight (TOF)Orbitrap
Principle Uses oscillating electric fields to filter ions by m/z.[9][10]Measures the time ions take to travel a fixed distance.[11]Traps ions in an electrostatic field and measures image current.[3][12]
Resolution Low (Unit to ~4,000 FWHM).Good to High (5,000 - >35,000 FWHM).[2]Very High (>70,000 to >240,000 FWHM).[13][14]
Mass Accuracy ~100-200 ppmExcellent (< 5 ppm).[2]Outstanding (< 2 ppm with internal calibration).[3][7]
Scan Speed Very Fast (for targeted SIM/MRM).Extremely Fast (up to 500 scans/sec).[15]Slower (1-40 Hz depending on resolution).[7][15]
Primary Use Case Targeted quantitation (e.g., Triple Quadrupole).[6]Screening, profiling, and unknown identification.High-confidence structural elucidation, complex mixtures.
Cost & Complexity Lowest cost, robust, easier to maintain.[16]Moderate cost and complexity.Highest cost, requires skilled operation.[16]

Expertise in Action - Choosing the Right Analyzer:

  • For Routine Quantitation: If the goal is to simply quantify the parent compound or a known derivative in a relatively clean matrix, a Triple Quadrupole (TQ-MS) is the most cost-effective and robust choice. Its performance in Selected Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for targeted analysis.[6]

  • For Metabolite ID & Unknown Screening: When searching for unknown derivatives or metabolites, high mass accuracy and resolution are critical. A Q-TOF instrument is an excellent choice, offering the speed needed for LC compatibility and the mass accuracy required to generate elemental formulas for unknown peaks.

  • For Definitive Structural Elucidation: To unambiguously identify an unknown and differentiate it from isomers, the ultra-high resolution of an Orbitrap is unparalleled.[13][14] The ability to resolve isotopic fine structure can provide an extra layer of confidence in elemental composition assignments.[17]

Section 3: Fragmentation Analysis (MS/MS) of 3-Fluoro-4-mercaptobenzonitrile

Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[18] In this process, the precursor ion (e.g., the [M-H]⁻ ion of our analyte at m/z 152.0) is isolated and fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

Based on the fragmentation rules of its constituent functional groups, we can predict the fragmentation pathway. Aromatic systems are stable, so fragmentation will likely be driven by the loss of small, stable neutral molecules associated with the functional groups.[11]

Predicted Fragmentation Pathway ([M-H]⁻, m/z 152.0):

  • Loss of HCN (Hydrogen Cyanide): A common fragmentation for nitriles. This would result in a product ion at m/z 125.0.

  • Loss of CS (Carbon Monosulfide): Fragmentation involving the thiol group could lead to the loss of CS, yielding a product ion at m/z 108.0.

  • Loss of H• (Hydrogen Radical): While less common in negative mode, radical loss can occur, leading to a radical anion at m/z 151.0.

G cluster_precursor Precursor Ion cluster_products Product Ions precursor [C₇H₃FNS]⁻ m/z = 152.0 product1 [C₆H₃FS]⁻ m/z = 126.0 precursor->product1 - CN• product2 [C₆H₃FN]⁻ m/z = 108.0 precursor->product2 - CS

Caption: Predicted MS/MS fragmentation of deprotonated 3-Fluoro-4-mercaptobenzonitrile.

Case Study: Comparison with an S-Alkylated Derivative

Let's consider a common derivative, 3-Fluoro-4-(methylthio)benzonitrile (MW = 167.21). Here, the acidic thiol proton is replaced by a methyl group.

  • Ionization Impact: This derivative is less polar and lacks the acidic proton. Therefore, negative mode ESI will be far less efficient. Positive mode ESI , protonating the nitrile, would be the logical choice, forming an [M+H]⁺ ion at m/z 168.2. APCI could also be more competitive for this less polar analyte.[3]

  • Fragmentation Impact: The fragmentation pattern will change significantly. A primary fragmentation pathway in positive mode would be the loss of a methyl radical (•CH₃), a common α-cleavage for thioethers, resulting in a stable cation at m/z 153.2.[11] This provides a clear diagnostic difference from the parent compound.

Section 4: Experimental Protocols

A robust protocol is a self-validating system. The following methodologies provide a starting point for reliable analysis.

Sample Preparation Protocol

Objective: To prepare the analyte in a solvent compatible with LC-MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-Fluoro-4-mercaptobenzonitrile standard and dissolve in 1 mL of acetonitrile or methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile-phase-like solvent (e.g., 50:50 acetonitrile:water).

  • Matrix Samples: For samples in complex matrices (e.g., plasma), a protein precipitation step is required. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • Quality Control: Always prepare a "blank" sample (solvent only) and a "zero" sample (matrix without analyte) to assess background and interference.

LC-MS/MS Method Protocol

Objective: To achieve chromatographic separation and generate high-quality MS/MS data. This method is designed for a Q-TOF or Orbitrap system.

  • LC System: UHPLC system

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Source: ESI (Heated)

  • Polarity: Negative

  • Capillary Voltage: -3.0 kV

  • Gas Temp: 325 °C

  • Gas Flow: 10 L/min

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • MS1 Scan: m/z 50-250, 2 Hz scan rate

    • MS2 Scan: Top 3 most intense ions, Collision Energy 20 eV (with a spread of ±10 eV)

G cluster_lc LC Separation cluster_ms MS Detection Sample Sample Injection UHPLC UHPLC Column (C18 Reversed-Phase) Sample->UHPLC Gradient Gradient Elution (Water/ACN) UHPLC->Gradient ESI ESI Source (Negative Mode) Gradient->ESI Eluent Analyzer High-Res Analyzer (TOF or Orbitrap) ESI->Analyzer DDA Data-Dependent MS/MS Analyzer->DDA Data Data DDA->Data Raw Data

Caption: General experimental workflow for LC-MS/MS analysis.

Data Analysis and Validation
  • Extraction: Extract the ion chromatogram (XIC) for the theoretical exact mass of the [M-H]⁻ ion (m/z 152.0046). The mass window should be narrow (e.g., ±5 ppm) to ensure specificity.

  • Spectrum Validation: Confirm the presence of the correct isotopic pattern in the MS1 spectrum.

  • Fragmentation Confirmation: Verify that the MS/MS spectrum contains the predicted product ions.

  • System Suitability: Before running samples, inject the working standard multiple times to ensure stable retention time (<2% RSD) and peak area (<10% RSD). This validates the system's performance.

Conclusion

The mass spectrometric analysis of 3-Fluoro-4-mercaptobenzonitrile and its derivatives is a nuanced task where informed, upfront decisions on methodology are critical to success. This guide provides the foundational principles and comparative data to empower researchers to make those decisions effectively.

  • For Ionization: ESI in negative mode is the logical starting point for the parent compound, leveraging the acidic thiol proton. For non-polar, S-alkylated derivatives, positive mode ESI or APCI will be more effective.

  • For Analysis: The choice of mass analyzer must align with the analytical goal. Triple quadrupoles excel at targeted quantitation, while high-resolution instruments like Q-TOFs and Orbitraps are indispensable for metabolite identification and the structural elucidation of novel chemical entities.

By understanding the causality behind these experimental choices—linking the analyte's chemical properties to the instrument's physical principles—scientists can develop robust, reliable, and fit-for-purpose mass spectrometry methods.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Gries, W., Leng, G., & Weber, H. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407(14), 4119-4126. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Mass Resolution and Resolving Power. Retrieved from [Link]

  • SCION Instruments. (n.d.). Mass Spec Overview: TQ vs. SQ. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Benzonitrile Isomers

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, objective comparison of the spectroscopic signatures of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the spectroscopic signatures of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for the unambiguous identification and characterization of these critical building blocks.

Introduction: The Subtle Power of Fluorine Placement

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The position of a single fluorine atom can dramatically alter a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1] The three positional isomers of fluorobenzonitrile—ortho (2-), meta (3-), and para (4-)—are perfect exemplars of this principle. While sharing the same molecular formula and weight, their distinct chemical environments give rise to unique spectroscopic fingerprints.

This guide moves beyond a simple catalog of data. Here, we will explore why these differences arise and how to leverage them for confident characterization using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between the fluorobenzonitrile isomers. The precise location of the fluorine atom creates a unique electronic landscape, which is directly reported through the chemical shifts and spin-spin coupling patterns of the ¹H, ¹³C, and ¹⁹F nuclei.

The Causality of Spectroscopic Differences

The high electronegativity of fluorine induces strong electronic effects. The primary influence is the inductive effect (-I), a through-bond withdrawal of electron density that deshields nearby nuclei. A secondary, distance-dependent influence is the through-space coupling, where the magnetic fields of the fluorine and nearby protons or carbons interact directly. The interplay of these effects is unique to each isomer.

¹H NMR: Deciphering Proton Environments

The ¹H NMR spectra are profoundly affected by the fluorine's proximity to the aromatic protons, resulting in characteristic splitting patterns due to both H-H and H-F coupling.

  • 2-Fluorobenzonitrile (ortho): The spectrum is the most complex due to the proximity of the fluorine to the H3 proton. This results in significant through-space coupling and overlapping multiplets for all four aromatic protons.

  • 3-Fluorobenzonitrile (meta): The signals are more dispersed than in the ortho isomer. The H2 proton, situated between two electron-withdrawing groups (F and CN), is typically shifted furthest downfield. The H-F coupling constants are smaller than the ortho H-F coupling in the 2-isomer.

  • 4-Fluorobenzonitrile (para): Due to the molecule's C₂ᵥ symmetry, the spectrum is the simplest and most recognizable. It presents a classic AA'BB' system, which often simplifies to two distinct multiplets (appearing as a doublet of doublets or triplet-like structures). The protons ortho to the fluorine (H3/H5) couple to the fluorine, while the protons ortho to the nitrile (H2/H6) show a smaller long-range coupling.[2]

IsomerProtonApprox. Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
2-Fluorobenzonitrile H3, H4, H5, H67.20 - 7.80 (complex multiplets)J_HF and J_HH couplings lead to complex patterns
3-Fluorobenzonitrile H2, H4, H5, H67.35 - 7.55 (distinct multiplets)[3]J_HF couplings are observable but smaller than in the 2-isomer
4-Fluorobenzonitrile H2, H6 (ortho to CN)~7.68³J_HH ≈ 9.1 Hz, ⁵J_HF ≈ 5.1 Hz[2]
H3, H5 (ortho to F)~7.19³J_HH ≈ 9.1 Hz, ³J_HF ≈ 8.2 Hz[2]
¹³C NMR: The Impact of C-F Coupling

The key diagnostic feature in the ¹³C NMR spectra is the large one-bond coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom. The magnitude of this coupling is typically in the range of 240-260 Hz.[4] The position of this heavily split carbon signal is a definitive marker for each isomer.

IsomerKey Diagnostic FeatureApprox. ¹J_CF (Hz)
2-Fluorobenzonitrile C2 is a doublet, significantly downfield~250-260
3-Fluorobenzonitrile C3 is a doublet~245-255
4-Fluorobenzonitrile C4 is a doublet~250-260
¹⁹F NMR: A Simple and Sensitive Probe

As ¹⁹F NMR observes the fluorine nucleus directly, it provides a single signal for each monofluorinated isomer. The chemical shift is highly sensitive to the overall electronic environment, making it a quick and reliable method for differentiation, especially in mixture analysis.[5]

IsomerApprox. ¹⁹F Chemical Shift (δ, ppm, ref. CFCl₃)
2-Fluorobenzonitrile ~ -110 to -120
3-Fluorobenzonitrile ~ -110 to -115
4-Fluorobenzonitrile ~ -106 to -113.5[6]
(Note: ¹⁹F chemical shifts can be highly dependent on solvent and concentration. Consistent experimental conditions are crucial for comparison.)
Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines the standard procedure for obtaining ¹H, ¹³C, and ¹⁹F NMR data for a small molecule like fluorobenzonitrile.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the fluorobenzonitrile isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d is a common choice for these compounds.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving complex coupling patterns.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse proton spectrum. A spectral width of ~15 ppm and an acquisition time of 2-3 seconds are typically sufficient.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) will be required compared to the ¹H spectrum. A spectral width of ~220 ppm is standard.

    • ¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so data acquisition is rapid.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Isomer (10-20 mg) p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert & Lock p3->a1 a2 Shim Field a1->a2 a3 Acquire Spectra (¹H, ¹³C, ¹⁹F) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate & Analyze d2->d3 end end d3->end Final Spectra

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of a molecule. While all three isomers will show characteristic absorptions for the aromatic ring and the nitrile group (C≡N), the key distinguishing features lie in the fingerprint region, specifically the C-H out-of-plane bending modes, which are highly sensitive to the substitution pattern of the benzene ring.[7]

  • C≡N Stretch: All isomers will exhibit a sharp, strong absorption band around 2230 cm⁻¹. The electronic effect of the fluorine may cause a slight shift (a few wavenumbers) in this peak's position between the isomers, but this is not typically sufficient for unambiguous identification on its own.

  • C-F Stretch: A strong absorption due to the C-F stretch is expected between 1250 and 1120 cm⁻¹.

  • C-H Out-of-Plane Bending: This is the most diagnostic region. The pattern of strong absorptions between 900 and 675 cm⁻¹ is characteristic of the number of adjacent hydrogen atoms on the ring.

    • Ortho (2-): Expect a strong band around 750-770 cm⁻¹ (4 adjacent hydrogens).

    • Meta (3-): Expect bands near 780 cm⁻¹ (3 adjacent hydrogens) and 880 cm⁻¹ (isolated hydrogen).

    • Para (4-): Expect a single strong band in the 810-840 cm⁻¹ range (2 adjacent hydrogens).

IsomerC≡N Stretch (cm⁻¹)C-H Bending (cm⁻¹) - Diagnostic
2-Fluorobenzonitrile ~2232~760 (strong)
3-Fluorobenzonitrile ~2235~785 (strong), ~880 (medium)
4-Fluorobenzonitrile ~2230[8]~835 (strong)
Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application:

    • For liquids (2- and 3-fluorobenzonitrile), place a single drop onto the center of the ATR crystal.

    • For solids (4-fluorobenzonitrile), place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.[9]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum, identifying the key vibrational bands and comparing the fingerprint region to known standards.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition p1 Clean ATR Crystal p2 Record Background Scan p1->p2 a1 Apply Sample (Liquid or Solid) p2->a1 a2 Collect Sample Spectrum a1->a2 end end a2->end Final Spectrum

Mass Spectrometry (MS): Differentiating by Fragmentation

Since the fluorobenzonitrile isomers are constitutional isomers, they have the identical molecular weight (121.11 g/mol ).[9][10] Therefore, a low-resolution mass spectrometer will show the same molecular ion peak (M⁺˙) at an m/z of 121 for all three compounds. Differentiation must rely on observing subtle but consistent differences in their fragmentation patterns, typically achieved using Electron Ionization (EI).

The position of the fluorine atom influences the stability of the fragment ions. While a full mechanistic interpretation is complex, the relative abundances of key fragments can be diagnostic.

  • Molecular Ion (M⁺˙, m/z 121): This will be the parent peak for all three isomers.[2][3]

  • [M-HCN]⁺˙ (m/z 94): Loss of hydrogen cyanide is a common fragmentation pathway for benzonitriles. The relative intensity of the resulting fluorophenyl radical cation at m/z 94 can vary between isomers.

  • [C₆H₄]⁺˙ (m/z 76): Loss of both F and CN can lead to a benzyne fragment.

While subtle differences may be observed in a controlled experiment, GC-MS is the more practical application. The gas chromatograph will separate the isomers based on their boiling points and polarity, and the mass spectrometer will then confirm the identity of each eluting peak as a fluorobenzonitrile isomer with m/z 121.

IsomerBoiling Point (°C)Key Fragments (m/z)
2-Fluorobenzonitrile ~180-182121, 94
3-Fluorobenzonitrile ~182-183121, 94
4-Fluorobenzonitrile ~188[9]121, 94
UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the π→π* electronic transitions within the aromatic system.[11] The substitution of F and CN groups on the benzene ring modifies the energy of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).[12][13] While these shifts can be subtle, they are often reproducible. The para isomer, with its substituents aligned along the principal axis, often shows the most distinct spectrum with a shift to a longer wavelength (a bathochromic shift) compared to the other isomers.[12][14]

IsomerApprox. λ_max (nm) in Ethanol
2-Fluorobenzonitrile ~275, ~283
3-Fluorobenzonitrile ~276, ~284
4-Fluorobenzonitrile ~280, ~288
(Data is illustrative and can vary with solvent)
Summary and Recommendations

While each technique provides valuable information, their strengths in differentiating the fluorobenzonitrile isomers vary.

TechniqueMost Diagnostic FeatureUtility for Isomer Differentiation
¹H NMR Splitting patterns and H-F coupling constants.Excellent: Definitive identification is possible.
¹³C NMR Position of the doublet for the carbon attached to fluorine (C-F).Excellent: Unambiguous identification.
¹⁹F NMR Unique chemical shift for each isomer.Excellent: Rapid and clear differentiation.
IR Spectroscopy C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.Good: Strong evidence for substitution pattern.
Mass Spectrometry Separation by GC followed by MS detection.Good (with GC): Reliant on chromatographic separation.
UV-Vis Spectroscopy Subtle shifts in λ_max.Fair: Generally insufficient for standalone identification.

For the unambiguous identification of 2-, 3-, and 4-fluorobenzonitrile, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the gold standard. The combination of distinct proton coupling patterns, the unique position of the C-F carbon signal, and the characteristic ¹⁹F chemical shift provides a self-validating system for absolute structural confirmation. IR spectroscopy serves as an excellent and rapid secondary technique, offering strong confirmatory evidence based on the fingerprint region. While GC-MS is invaluable for analyzing mixtures, its power lies in the chromatographic separation preceding the mass analysis.

References
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  • PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
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  • NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 24, 2026, from [Link]

  • Singh, S. K., et al. (2018). A spectroscopic study of Benzonitrile. ResearchGate. [Link]

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  • evitria. (n.d.). NMR sample preparation guidelines. Retrieved January 24, 2026, from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
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Comparative

A Comparative Guide to the Reaction Products of 3-Fluoro-4-mercaptobenzonitrile for Advanced Research

For Immediate Release A comprehensive technical guide has been released today, offering an in-depth analysis of the reaction products derived from 3-Fluoro-4-mercaptobenzonitrile. This guide is tailored for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide has been released today, offering an in-depth analysis of the reaction products derived from 3-Fluoro-4-mercaptobenzonitrile. This guide is tailored for researchers, scientists, and professionals in drug development, providing a comparative look at product performance with supporting experimental data. The content delves into the compound's core reactivity, offering detailed protocols and characterization of key reaction products.

Introduction: The Strategic Value of 3-Fluoro-4-mercaptobenzonitrile

3-Fluoro-4-mercaptobenzonitrile is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure features a nitrile group, a reactive thiol, and a fluorine atom, each offering distinct points for chemical modification. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3][4] The thiol group is a versatile nucleophile, while the nitrile can be transformed into various functional groups. This guide focuses on the characterization of products from reactions targeting the highly reactive thiol group.

Core Reactivity and Mechanistic Considerations

The chemical behavior of 3-Fluoro-4-mercaptobenzonitrile is dominated by the interplay of its three functional groups.[5] The thiol (-SH) group is the most prominent site for derivatization due to its high nucleophilicity, readily undergoing reactions like S-alkylation, S-acylation, and oxidation to form thioethers, thioesters, and disulfides, respectively.[5] The electron-withdrawing nature of both the nitrile (-CN) and fluorine (-F) groups increases the acidity of the thiol proton, facilitating its deprotonation under mild basic conditions to form a potent thiolate nucleophile.

This guide will compare two primary reaction pathways originating from the thiol group: S-alkylation to form thioethers and oxidation to form disulfides. These reactions exemplify the compound's utility in generating diverse molecular architectures.

Reaction Showcase 1: S-Alkylation to 3-Fluoro-4-(methylthio)benzonitrile

S-alkylation is a fundamental transformation for thiols, enabling the introduction of various alkyl or aryl substituents. The resulting thioethers (or sulfides) are prevalent in many pharmaceutical compounds.

Causality in Experimental Design

The choice of a mild base such as potassium carbonate is crucial. Stronger bases like sodium hydride could potentially lead to side reactions involving the aromatic ring, although the conditions for nucleophilic aromatic substitution (SNAr) at the fluorine position typically require stronger nucleophiles and higher temperatures.[5][6] Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the rate of this SN2-type reaction.

Detailed Experimental Protocol:
  • Preparation: To a solution of 3-Fluoro-4-mercaptobenzonitrile (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature under an inert nitrogen atmosphere for 20 minutes to facilitate the formation of the potassium thiolate salt.

  • Reaction: Iodomethane (1.2 eq) is added dropwise to the suspension.

  • Monitoring: The reaction is stirred at room temperature for 3 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-Fluoro-4-(methylthio)benzonitrile as a solid.

Workflow for S-Alkylation

Caption: Workflow for the S-alkylation of 3-Fluoro-4-mercaptobenzonitrile.

Characterization Data for 3-Fluoro-4-(methylthio)benzonitrile
ParameterData
Yield >90% (Typical)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H), 7.2 (t, 1H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 160.2 (d, J=252 Hz), 134.1, 131.8, 128.5 (d, J=8 Hz), 118.0, 116.5 (d, J=21 Hz), 109.8, 15.1
FT-IR (ATR), cm⁻¹ 2225 (C≡N stretch), 1580, 1475 (C=C stretch)
MS (ESI) m/z 168.02 [M+H]⁺
Performance Comparison: Alternative Synthesis

An alternative route to 3-Fluoro-4-(methylthio)benzonitrile could start from 3,4-difluorobenzonitrile via nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide.

  • Advantages of S-Alkylation: This route is generally higher yielding, proceeds under milder conditions, and avoids the use of highly odorous and reactive sodium thiomethoxide. The starting material, the mercaptan, is readily available.

  • Disadvantages of S-Alkylation: Requires a pre-functionalized starting material (the thiol).

  • Advantages of SNAr: Starts from a simpler, common building block (3,4-difluorobenzonitrile).[7]

  • Disadvantages of SNAr: May suffer from lower regioselectivity and require more stringent reaction conditions (e.g., elevated temperatures). The thiomethoxide reagent is less pleasant to handle.

Reaction Showcase 2: Oxidative Coupling to 4,4'-Disulfanediylbis(3-fluorobenzonitrile)

Oxidation of thiols to disulfides is a common and important reaction, forming a key structural linkage in many biological molecules and materials. This reaction can be achieved with a variety of mild oxidizing agents.

Causality in Experimental Design

Iodine (I₂) is an effective and mild oxidizing agent for thiols. The reaction proceeds readily at room temperature without the need for a strong base, as the thiol itself is sufficiently reactive. Ethanol is a suitable solvent that dissolves the starting material and the iodine, facilitating a homogenous reaction.

Detailed Experimental Protocol:
  • Preparation: 3-Fluoro-4-mercaptobenzonitrile (1.0 eq) is dissolved in ethanol at room temperature.

  • Reaction: A solution of iodine (0.5 eq) in ethanol is added dropwise with stirring. A catalytic amount of a weak base like triethylamine can be added to accelerate the reaction.

  • Monitoring: The disappearance of the iodine color and TLC analysis indicate the reaction's completion (typically within 1-2 hours).

  • Work-up & Purification: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is dried and concentrated. The resulting solid is purified by recrystallization.

Workflow for Oxidative Coupling

Caption: Workflow for the oxidative coupling of 3-Fluoro-4-mercaptobenzonitrile.

Characterization Data for 4,4'-Disulfanediylbis(3-fluorobenzonitrile)
ParameterData
Yield >95% (Typical)
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.7-7.9 (m, 4H), 7.5 (t, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 161.5 (d, J=255 Hz), 135.0, 132.5, 130.0 (d, J=8 Hz), 117.5, 117.0 (d, J=22 Hz), 111.0
FT-IR (ATR), cm⁻¹ 2228 (C≡N stretch), 1575, 1470 (C=C stretch), 540 (S-S stretch)
MS (ESI) m/z 305.00 [M+H]⁺
Performance Comparison: Alternative Synthesis

An alternative approach could involve the reaction of 4-bromo-3-fluorobenzonitrile with sodium disulfide (Na₂S₂), which can be generated in situ.

  • Advantages of Oxidative Coupling: The reaction is extremely efficient, high-yielding, and uses a readily available and inexpensive oxidizing agent. It proceeds under very mild conditions.

  • Disadvantages of Oxidative Coupling: Relies on the availability of the thiol precursor.

  • Advantages of Disulfide Salt Route: Can be useful if the corresponding bromo-analogue is more accessible or cheaper than the thiol.

  • Disadvantages of Disulfide Salt Route: Preparing and handling sodium disulfide can be hazardous. The reaction often requires higher temperatures and may lead to more side products, complicating purification.

Conclusion

3-Fluoro-4-mercaptobenzonitrile serves as a versatile and valuable building block for chemical synthesis. The thiol group provides a reliable handle for introducing molecular diversity through high-yielding reactions like S-alkylation and oxidative coupling. The presented protocols are robust, efficient, and utilize common laboratory reagents. The comparison with alternative synthetic routes highlights that derivatization of the thiol is often a more direct and milder approach to accessing these fluorinated benzonitrile derivatives, making it a preferred strategy in many drug discovery and development programs. The predictable reactivity and well-defined product characterization make 3-Fluoro-4-mercaptobenzonitrile an authoritative choice for researchers aiming to leverage the unique properties of organofluorine compounds.

References

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Safety & Regulatory Compliance

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